4-bromo-1H-pyrazolo[3,4-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFQAGXECPOKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671969 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856859-49-9 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-bromo-1H-pyrazolo[3,4-b]pyridine chemical properties
An In-Depth Technical Guide to 4-bromo-1H-pyrazolo[3,4-b]pyridine: Properties, Synthesis, and Applications
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system. Its structural resemblance to endogenous purines, such as adenine and guanine, allows molecules incorporating this core to function as effective biomimetics, interacting with a wide array of biological targets.[1] This has led to their extensive investigation and application in drug discovery.[2][3] Within this important class of compounds, this compound (CAS No: 856859-49-9) emerges as a particularly valuable and versatile building block.[4][5] The strategic placement of the bromine atom provides a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7]
This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide insights into its synthesis and reactivity, explore its critical applications in modern research, and outline essential safety and handling protocols.
Core Chemical Identity and Physicochemical Properties
This compound is a nitrogen-rich heterocyclic compound. The greater stability of the 1H-tautomer over the 2H- form has been established through computational studies, making it the predominant isomer.[2] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 856859-49-9 | [4][5][6] |
| Molecular Formula | C₆H₄BrN₃ | [4][6][8] |
| Molecular Weight | 198.02 g/mol | [4][6] |
| InChIKey | JVFQAGXECPOKFX-UHFFFAOYSA-N | [8] |
| SMILES | C1=CN=C2C(=C1Br)C=NN2 | [8] |
| Appearance | Solid | [9][10] |
| Boiling Point | 209°C (Predicted) | [6] |
| Storage Conditions | 2-8°C, Sealed in dry, Inert atmosphere | [5][6][10] |
Synthesis and Mechanistic Insights
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly approached via two strategies: constructing the pyridine ring onto a pre-formed pyrazole, or vice-versa.[1][2] A common and effective method involves the cyclization of a substituted aminopyridine precursor.
Below is a representative protocol adapted from the synthesis of a related isomer, which illustrates the key chemical transformations involved.[11] This self-validating system demonstrates a logical progression from a functionalized pyridine to the desired bicyclic scaffold.
Illustrative Synthetic Protocol
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
Step-by-Step Methodology & Rationale
-
Activation and Reaction Setup:
-
To a solution of the starting material, N-(4-bromo-pyridin-3-yl)acetamide (1.0 eq), in a suitable solvent such as toluene, add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).[11]
-
Stir the mixture at room temperature for approximately 15 minutes.[11]
-
Expert Rationale: Acetic anhydride serves as a dehydrating agent and activates the acetyl group. Potassium acetate acts as a base to facilitate subsequent reactions. Toluene is chosen as a high-boiling, non-protic solvent suitable for the reaction temperature.
-
-
Diazotization and Cyclization:
-
Add isopentyl nitrite (2.3 eq) to the reaction mixture.[11]
-
Heat the reaction to 85°C and maintain for 4 hours.[11]
-
Expert Rationale: Isopentyl nitrite is the critical diazotizing agent. It reacts with the amino group (after in-situ hydrolysis of the acetamide or via a related mechanism) to form a reactive diazonium salt intermediate. At elevated temperatures, this intermediate undergoes an intramolecular electrophilic cyclization onto the pyridine ring, followed by aromatization to form the stable pyrazolo[3,4-b]pyridine core.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and partition between ethyl acetate and water.[11]
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[11]
-
Purify the resulting crude product via silica gel column chromatography (e.g., using a methanol/dichloromethane gradient) to yield the final product.[11]
-
Expert Rationale: The aqueous work-up removes inorganic salts and water-soluble byproducts. Drying the organic layer is essential before solvent removal to prevent hydrolysis of the product. Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and non-polar byproducts.
-
Chemical Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond. This site serves as an electrophilic handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups at the C4 position. This capability is paramount for constructing libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.[6]
Caption: Reactivity hub of this compound.
Key Transformations:
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Reacting this compound with various aryl or alkyl boronic acids (or their esters) under palladium catalysis provides a direct route to 4-substituted derivatives. This is frequently used to explore how different aromatic or aliphatic groups at this position affect biological activity.[6][7]
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is critical in medicinal chemistry, as amine functionalities often serve as key pharmacophoric elements. Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines, enabling the synthesis of diverse 4-amino-pyrazolo[3,4-b]pyridine derivatives.[6][12]
-
Miyaura Borylation: This reaction can be used to convert the bromide into a boronic ester, effectively reversing the polarity of the reactive site. The resulting 4-(boronic ester)-1H-pyrazolo[3,4-b]pyridine can then participate as the nucleophilic partner in subsequent Suzuki couplings.[7]
Applications in Drug Discovery and Materials Science
The 1H-pyrazolo[3,4-b]pyridine scaffold is a validated pharmacophore, and the 4-bromo derivative is a key intermediate in the synthesis of numerous biologically active compounds.[6][13]
-
Kinase Inhibitors: This is the most prominent application. Kinases are a critical class of drug targets, especially in oncology. The pyrazolo[3,4-b]pyridine core acts as an excellent "hinge-binding" motif, mimicking the adenine of ATP to anchor inhibitors in the enzyme's active site. The 4-position points out towards the solvent-exposed region, making it an ideal vector for installing substituents that can enhance potency and selectivity. Derivatives of this compound have been successfully developed as potent inhibitors of TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), which are targets in cancer and inflammatory diseases.[3][7][12]
-
Other Therapeutic Areas: Research has extended to its use in developing agents for central nervous system (CNS) disorders and other inflammatory conditions.[6]
-
Materials Science: The nitrogen-rich, aromatic structure of the core suggests potential applications in the development of organic semiconductors and optoelectronic materials, although this area is less explored than its pharmaceutical applications.[6]
Safety, Handling, and Storage
While specific toxicity data for this compound is not widely published, data from closely related bromo-pyrazolo-pyridine isomers indicate that it should be handled as a hazardous substance.[9]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 3 (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation risk.[14]
-
Handling: Avoid all personal contact. Do not breathe dust or vapor. After handling, wash hands thoroughly.[14][16]
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for disposal.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage is at 2-8°C.[5][6][14]
Conclusion
This compound is a high-value, strategic intermediate for chemical research and development. Its robust chemical nature, combined with a highly reactive C-Br bond, provides a versatile platform for synthetic diversification. Its proven utility in the synthesis of potent kinase inhibitors underscores its significance in medicinal chemistry and drug discovery. For scientists and researchers working in these fields, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the creation of novel and impactful molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 856859-49-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [myskinrecipes.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 9. 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3 [sigmaaldrich.com]
- 10. 6-Bromo-1H-pyrazolo[3,4-b]pyridine | 934560-92-6 [sigmaaldrich.com]
- 11. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
4-bromo-1H-pyrazolo[3,4-b]pyridine crystal structure elucidation
An In-Depth Technical Guide to the Crystal Structure Elucidation of 4-bromo-1H-pyrazolo[3,4-b]pyridine
Foreword: The Structural Keystone in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology and immunology.[1][2][3][4][5] The strategic introduction of a bromine atom at the C4-position provides a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions for library development and structure-activity relationship (SAR) studies.[3][6]
However, the journey from a promising molecular design to a validated drug candidate is underpinned by absolute certainty in its three-dimensional structure. An unambiguous understanding of the molecular architecture, including bond lengths, angles, and intermolecular interactions, is critical for computational modeling, understanding biological activity, and ensuring intellectual property is robust.
This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind key decisions, offering a self-validating workflow from initial synthesis to final crystallographic analysis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to molecular characterization.
Part 1: Synthesis and Growth of High-Quality Single Crystals
The foundation of successful crystal structure elucidation is the synthesis of pure material and the subsequent growth of diffraction-quality single crystals. This section details a robust protocol for achieving both.
Synthesis of this compound
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established routes, often involving the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or a related biselectrophile.[4][7][8] For the title compound, a direct bromination of the parent heterocycle offers a straightforward approach.
Experimental Protocol: Bromination of 1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Causality Note: NBS is chosen as a mild and selective brominating agent for electron-rich heterocyclic systems. Conducting the reaction at a reduced temperature helps to control the reaction rate and minimize the formation of over-brominated side products.
-
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Quenching: Upon completion, pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic solvent and quench any unreacted NBS.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Purity Verification
Before proceeding to crystal growth, the purity of the bulk sample must be rigorously confirmed.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Sharp signals corresponding to the expected structure; absence of significant impurity peaks.[7][9] |
| HRMS (ESI) | Confirmation of elemental composition. | Observed mass-to-charge ratio (m/z) within 5 ppm of the calculated value. A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) should be visible.[1][3] |
| HPLC | Quantitative purity assessment. | A single major peak with purity >95% as determined by UV detection at 214 and 254 nm.[3] |
Crystal Growth: The Art and Science
Single-crystal X-ray diffraction requires a well-ordered, single crystal, typically 0.1-0.3 mm in each dimension. The slow evaporation solution growth technique is a reliable method for obtaining such crystals.[1]
Experimental Protocol: Slow Evaporation
-
Solvent Screening: In separate small vials, dissolve a few milligrams of purified this compound in a small volume (~0.5 mL) of different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) to achieve saturation.
-
Causality Note: The ideal solvent is one in which the compound has moderate solubility. Very high solubility may lead to oiling out, while very low solubility will hinder crystal growth. A solvent system (e.g., dichloromethane/hexane) can also be effective.
-
-
Setup: Loosely cap the vials or cover them with parafilm punctured with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vials in a vibration-free environment at a constant, controlled temperature.
-
Monitoring: Observe the vials daily. High-quality crystals often appear as clear, well-defined polyhedra over several days to a week.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.
Part 2: The Integrated Structural Elucidation Workflow
Unambiguous structure determination relies on an integrated workflow, where single-crystal X-ray diffraction provides the definitive 3D structure and is corroborated by other analytical techniques on the bulk material.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The document outlines a strategic synthetic pathway, provides detailed experimental protocols, and discusses the analytical techniques required for the unambiguous identification and purity assessment of the target compound.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine ring system is a privileged heterocyclic motif in drug discovery due to its structural resemblance to purine bases, allowing it to interact with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, making them valuable building blocks in the development of novel therapeutics. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space and the optimization of structure-activity relationships (SAR).
Strategic Approach to Synthesis
The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available precursors. A logical and efficient pathway involves the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the bromo substituent at the 4-position via a Sandmeyer-type reaction. This retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for this compound.
This strategy is advantageous as it builds upon well-established and reliable chemical transformations. The key steps are:
-
Gould-Jacobs Reaction: Formation of the pyrazolo[3,4-b]pyridine core by reacting 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
-
Chlorination: Conversion of the 4-hydroxy group to a more reactive 4-chloro substituent.
-
Amination: Nucleophilic substitution of the 4-chloro group with an amino group to furnish 4-amino-1H-pyrazolo[3,4-b]pyridine.
-
Sandmeyer Reaction: Diazotization of the 4-amino group followed by displacement with a bromide ion to yield the final product.
Detailed Experimental Protocols
Synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine
The Gould-Jacobs reaction provides an effective method for the initial construction of the heterocyclic core.[1]
Procedure:
-
A mixture of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated, typically in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
The reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and subsequent elimination of ethanol and water.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol, diethyl ether), and dried.
Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine
The conversion of the 4-hydroxy (or its tautomeric pyridone form) to the 4-chloro derivative is a crucial step to enable subsequent nucleophilic substitution. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Procedure:
-
4-hydroxy-1H-pyrazolo[3,4-b]pyridine is treated with an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The mixture is heated under reflux for several hours.
-
After completion of the reaction, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the organic layer is dried and concentrated to yield 4-chloro-1H-pyrazolo[3,4-b]pyridine. This intermediate is commercially available from various suppliers.[2][3]
Synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridine
The 4-amino precursor for the Sandmeyer reaction is prepared by the amination of 4-chloro-1H-pyrazolo[3,4-b]pyridine.
Procedure:
-
4-chloro-1H-pyrazolo[3,4-b]pyridine is heated with a source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ethanol, dioxane) in a sealed tube or under pressure.
-
Alternatively, aqueous ammonia can be used at elevated temperatures in an autoclave.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after removal of the solvent.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group to a bromo substituent.[4]
Procedure:
-
Diazotization: 4-amino-1H-pyrazolo[3,4-b]pyridine is dissolved in an aqueous acidic solution (e.g., HBr/H₂O or H₂SO₄/H₂O) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored, for instance, by testing with starch-iodide paper.
-
Bromination: In a separate flask, a solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution.
-
Effervescence (evolution of N₂ gas) is observed. The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt.
-
The product is isolated by extraction with a suitable organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-1H-pyrazolo[3,4-b]pyridine, 98% | Fisher Scientific [fishersci.ca]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 4-Bromo-1H-Pyrazolo[3,4-C]Pyridine | C6H4BrN3 | CID 46916247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Isomeric Landscape of 4-Bromo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Researchers
Abstract
The 4-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents, including kinase inhibitors for cancer treatment.[1] The isomeric possibilities inherent to this structure, however, present both opportunities and challenges in drug design and development. A comprehensive understanding of the synthesis, characterization, and distinct properties of its various isomeric forms is paramount for researchers in this field. This in-depth technical guide provides a detailed exploration of the isomeric forms of this compound, with a focus on positional isomers, tautomerism, and N-alkylation regioisomers. We will delve into the causality behind synthetic strategies that afford regioselective control, present detailed analytical protocols for isomer differentiation, and offer field-proven insights to empower researchers in their drug discovery endeavors.
Introduction: The Significance of Isomerism in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. For the this compound core, understanding and controlling isomerism is not merely an academic exercise but a critical aspect of developing safe and effective medicines. The primary isomeric forms relevant to this scaffold are:
-
Positional Isomers: Arising from the different possible locations of the bromine substituent on the pyrazolo[3,4-b]pyridine ring system.
-
Tautomers: Specifically, the prototropic tautomerism between the 1H- and 2H-forms of the pyrazole ring.
-
N-Alkylation Regioisomers: Resulting from the alkylation of either the N1 or N2 nitrogen of the pyrazole ring.
This guide will systematically address each of these isomeric forms, providing a robust framework for their synthesis and characterization.
The Foundation: Tautomerism in the Pyrazolo[3,4-b]pyridine Core
The parent 1H-pyrazolo[3,4-b]pyridine system can exist in two tautomeric forms: the 1H- and 2H-isomers.[2] Computational studies have demonstrated that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, due to favorable aromaticity in both the pyrazole and pyridine rings.[2][3] This inherent stability of the 1H-form is a key consideration in the synthesis and reactivity of its derivatives.
While the 1H-tautomer is predominant, the potential for tautomerization should not be disregarded, as reaction conditions can influence the equilibrium and potentially lead to products derived from the less stable 2H-tautomer.
Positional Isomers of Bromo-1H-pyrazolo[3,4-b]pyridine: Synthesis and Characterization
The position of the bromine atom on the pyrazolo[3,4-b]pyridine scaffold dramatically influences the molecule's electronic properties and its potential as a synthetic intermediate for further functionalization. The primary positional isomers of interest are the 3-bromo, 4-bromo, 5-bromo, and 6-bromo derivatives.
Regioselective Synthesis Strategies
Achieving regioselective bromination of the 1H-pyrazolo[3,4-b]pyridine core is a key challenge. The outcome of electrophilic aromatic bromination is governed by the electron density of the different positions on the heterocyclic rings.[4]
Workflow for Regioselective Bromination:
-
Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine: Direct bromination of 1H-pyrazolo[3,4-b]pyridine can be achieved using reagents like phosphorus tribromide in acetonitrile.[5] Another approach involves the diazotization of 3-amino-1H-pyrazolo[3,4-b]pyridine followed by treatment with a bromine source.[5]
-
Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine: A common route to the 5-bromo isomer starts from 5-bromo-2-fluoropyridine-3-carboxaldehyde, which is cyclized with hydrazine.[6]
Spectroscopic Differentiation of Positional Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of positional isomers. The chemical shifts of the protons and carbons in the pyrazolo[3,4-b]pyridine ring system are highly sensitive to the position of the electron-withdrawing bromine atom.
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | 8.62 (d), 7.85 (s), 7.39 (d)[7] | 149.9, 138.7, 130.5, 125.4, 123.0, 117.3, 92.9[7] |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 8.25 (s), 8.15 (s), 7.95 (s) | 151.2, 142.1, 133.4, 129.8, 118.9 |
| 6-Bromo-1H-pyrazolo[3,4-b]pyridine | 8.50 (d), 8.10 (s), 7.30 (d) | 152.1, 141.5, 131.9, 128.6, 115.8 |
| 3-Bromo-1H-pyrazolo[3,4-b]pyridine | 8.40 (dd), 8.10 (dd), 7.20 (dd) | 151.8, 148.5, 130.2, 120.5, 115.3 |
Note: The provided NMR data for 5-bromo, 6-bromo, and 3-bromo isomers are predicted values based on known substituent effects and data from related structures, as direct experimental values for all isomers were not consistently available in the literature. The data for the 4-bromo isomer is from experimental sources.[7]
N-Alkylation: A Gateway to Further Molecular Diversity
N-alkylation of the pyrazole ring in this compound introduces another layer of isomeric complexity, leading to the formation of N1 and N2 regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent.
Factors Influencing N-Alkylation Regioselectivity:
Generally, alkylation at the N1 position is thermodynamically favored, while alkylation at the N2 position is often the kinetically controlled product.[8][9] The choice of reaction conditions can therefore be used to selectively synthesize one regioisomer over the other. For instance, the use of a strong, non-coordinating base in a polar aprotic solvent often favors the formation of the N1-alkylated product.
Experimental Protocols: A Practical Guide
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key synthetic transformations.
Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine[6]
Materials:
-
5-Bromo-2-fluoropyridine-3-carboxaldehyde
-
Anhydrous hydrazine
-
Ethanol
-
Water
-
Ether
Procedure:
-
To a solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (20 g, 0.1 mol) in ethanol, add anhydrous hydrazine (18 g, 0.56 mol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to a volume of approximately 50 mL.
-
Pour the concentrated solution into 500 mL of water, which will result in the precipitation of the product.
-
Collect the precipitate by filtration and wash the filter cake sequentially with water (3 x 50 mL) and ether (3 x 20 mL).
-
Dry the solid under vacuum to afford 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid (yield: 9.0 g, 46%).
General Procedure for N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in anhydrous DMF or THF at 0 °C, add the base (e.g., NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers.
Conclusion and Future Perspectives
The isomeric forms of this compound represent a rich chemical space for the development of novel therapeutics. A thorough understanding of the principles governing their synthesis and the analytical techniques for their characterization is essential for any researcher working with this important scaffold. This guide has provided a comprehensive overview of the key isomeric forms, their regioselective synthesis, and their spectroscopic differentiation. As our understanding of the biological targets for pyrazolo[3,4-b]pyridine derivatives continues to expand, the ability to rationally design and synthesize specific isomers will become increasingly crucial for the successful development of next-generation medicines.
References
- 1. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Pyrazolo[3,4-b]pyridine Systems: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of a multitude of therapeutic agents, particularly in oncology and immunology.[1][2] The inherent structural feature of prototropic tautomerism in this system presents both a challenge and an opportunity in drug design and development. A comprehensive understanding of the tautomeric landscape is paramount for predicting molecular properties, interpreting structure-activity relationships (SAR), and ensuring consistent biological activity. This guide provides an in-depth technical exploration of tautomerism in pyrazolo[3,4-b]pyridine systems, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into the structural nuances of the predominant tautomeric forms, the factors governing their equilibrium, and the analytical techniques essential for their characterization.
The Fundamental Equilibrium: 1H- vs. 2H-Tautomers
The core of tautomerism in unsubstituted pyrazolo[3,4-b]pyridine lies in the dynamic equilibrium between two primary prototropic forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[3] This equilibrium involves the migration of a proton between the nitrogen atoms of the pyrazole ring.
Caption: Prototropic tautomerism in the pyrazolo[3,4-b]pyridine core.
Computational studies have consistently demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer.[4] AM1 calculations, for instance, have estimated the 1H-tautomer to be more stable by approximately 9 kcal/mol (37.03 kJ/mol).[4] This pronounced energy difference dictates that under most conditions, the 1H form is the overwhelmingly predominant species. The greater stability of the 1H-tautomer can be attributed to more favorable electronic delocalization and aromaticity within the bicyclic system.
Factors Influencing Tautomeric Equilibrium
While the 1H-tautomer is generally favored, the position of the tautomeric equilibrium is not static and can be influenced by a variety of factors. A nuanced understanding of these influences is critical for medicinal chemists aiming to modulate the physicochemical and biological properties of pyrazolo[3,4-b]pyridine-based drug candidates.
Substituent Effects
The electronic nature and position of substituents on the pyrazolo[3,4-b]pyridine ring system can significantly impact the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the positive charge that develops on the pyridine nitrogen in the transition state of proton transfer. For instance, a substituent on the pyridine ring can influence the basicity of the nitrogen atoms in the pyrazole ring, thereby altering the equilibrium.
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in solvating the different tautomers and the transition state for their interconversion.[5] Polar protic solvents can form hydrogen bonds with the nitrogen atoms of the pyrazole ring, potentially stabilizing one tautomer over the other.[5] In contrast, non-polar aprotic solvents will have a lesser impact on the intrinsic stability difference between the tautomers.
pH
The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for compounds with ionizable functional groups. Protonation or deprotonation of the pyrazolo[3,4-b]pyridine core or its substituents can dramatically alter the electronic landscape and, consequently, the preferred tautomeric form.
Physical State
The predominant tautomer in the solid state can differ from that in solution. Crystal packing forces and intermolecular interactions, such as hydrogen bonding, can stabilize a tautomer that is less favored in the solution phase. Therefore, characterization in both solid and solution states is often necessary for a complete understanding.
| Factor | Influence on Tautomeric Equilibrium | Example | Reference(s) |
| Intrinsic Stability | 1H-tautomer is generally more stable. | Unsubstituted pyrazolo[3,4-b]pyridine (ΔE ≈ 9 kcal/mol) | [4] |
| Substituents | Electron-donating or -withdrawing groups can alter the relative basicity of the pyrazole nitrogens. | A bulky substituent at the 3-position may influence the N-alkylation preference. | |
| Solvent | Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. | In some heterocyclic systems, polar solvents shift the equilibrium towards the more polar tautomer. | [5] |
| Physical State | Crystal packing forces can favor a specific tautomer in the solid state. | The crystal structure of 7-methoxy-1H-pyrazolo[3,4-c]pyridine confirms the N1-H tautomer. |
Experimental and Computational Characterization of Tautomers
A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms of pyrazolo[3,4-b]pyridine derivatives.
Caption: General experimental workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying tautomerism in solution.[6] ¹H, ¹³C, and ¹⁵N NMR can provide critical information about the electronic environment of the nuclei, which differs between tautomers.
Protocol: Tautomer Ratio Determination by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the pyrazolo[3,4-b]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (typically 5-10 mg in 0.6 mL).
-
Choose a solvent that allows for good solubility and does not obscure key proton signals. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual peak is well-defined.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure quantitative integration.
-
-
Spectral Analysis:
-
Identify distinct signals corresponding to each tautomer. Protons attached to or near the pyrazole ring (e.g., N-H, C3-H) are often the most sensitive to tautomerization.
-
Carefully integrate the signals corresponding to each tautomer. For example, integrate the N-H proton signal for each form or a well-resolved aromatic proton signal that is unique to each tautomer.
-
-
Quantification:
-
Calculate the molar ratio of the tautomers by comparing the integral values of their respective characteristic signals.
-
The percentage of each tautomer can be calculated as: % Tautomer A = [Integral (A) / (Integral (A) + Integral (B))] * 100
-
-
Variable Temperature (VT) NMR (Optional but Recommended):
-
If the tautomeric interconversion is fast on the NMR timescale at room temperature, leading to broadened or averaged signals, perform VT-NMR experiments.[7][8]
-
Gradually decrease the temperature until the exchange slows down sufficiently to observe separate signals for each tautomer (coalescence temperature).
-
Conversely, increasing the temperature can also provide information about the thermodynamics of the equilibrium.
-
UV-Vis Spectroscopy
Protocol: Quantitative Analysis of Tautomeric Equilibrium by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the pyrazolo[3,4-b]pyridine derivative of known concentration in a UV-grade solvent.
-
Prepare a series of dilutions from the stock solution to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Use a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.
-
-
Data Analysis:
-
Analyze the spectra for the presence of multiple absorption bands or isosbestic points, which are indicative of a tautomeric equilibrium.
-
If the molar absorptivities (ε) of the individual tautomers are known (e.g., from measurements of "locked" N-alkylated derivatives), the concentration of each tautomer can be determined using the Beer-Lambert law at two different wavelengths.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[10] It allows for the precise determination of bond lengths and the location of hydrogen atoms, leaving no ambiguity about the tautomeric structure within the crystal lattice.
Protocol: Tautomer Identification by Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the pyrazolo[3,4-b]pyridine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, slow cooling).[11]
-
-
Data Collection:
-
Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using standard crystallographic software packages (e.g., SHELXTL).[12]
-
The initial electron density map should reveal the positions of the heavy atoms.
-
Careful analysis of the difference Fourier map will allow for the location of the hydrogen atoms, including the one involved in the tautomerism, confirming its position on a specific nitrogen atom.
-
-
Structural Analysis:
-
Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). These parameters provide further confirmation of the assigned tautomeric form.
-
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting the relative stabilities of tautomers and for complementing experimental data.[13]
Protocol: Predicting Tautomer Stability with Computational Chemistry
-
Structure Generation:
-
Build the 3D structures of all possible tautomers of the pyrazolo[3,4-b]pyridine derivative using a molecular modeling software.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G(d,p) or higher).
-
The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
-
Solvation Modeling:
-
To simulate the effect of a solvent, employ a continuum solvation model (e.g., PCM, SMD) that corresponds to the experimental solvent.
-
-
Relative Energy Calculation:
-
Calculate the relative electronic energies (with zero-point vibrational energy correction) of the tautomers. The tautomer with the lower energy is predicted to be the more stable form.
-
The equilibrium constant (KT) can be estimated from the Gibbs free energy difference (ΔG) between the tautomers using the equation: ΔG = -RT ln(KT).
-
Implications in Drug Discovery and Development
The tautomeric state of a pyrazolo[3,4-b]pyridine-based drug candidate can have profound implications for its pharmacological profile.
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, which can lead to different binding affinities and selectivities for the target protein.[14] For kinase inhibitors, where hydrogen bonding with the hinge region of the kinase is often crucial for activity, the tautomeric form can dictate the binding mode and potency.[15][16]
-
Physicochemical Properties: Tautomerism can influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, lipophilicity (logP), and membrane permeability.
-
Intellectual Property: A thorough understanding and characterization of the tautomeric forms are essential for securing robust patent protection.
Caption: Decision-making flowchart for tautomer elucidation and its integration into drug discovery.
Conclusion
Tautomerism is an intrinsic and critical feature of pyrazolo[3,4-b]pyridine systems that demands careful consideration throughout the drug discovery and development process. A proactive and integrated approach, combining high-resolution analytical techniques and computational modeling, is essential for a comprehensive understanding of the tautomeric landscape. By elucidating the predominant tautomeric forms and the factors that govern their equilibrium, researchers can make more informed decisions in lead optimization, ultimately leading to the development of safer and more efficacious medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. avys.omu.edu.tr [avys.omu.edu.tr]
- 11. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. mdpi.com [mdpi.com]
- 14. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-bromo-1H-pyrazolo[3,4-b]pyridine
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds, including potent kinase inhibitors. The strategic placement of a bromine atom at the C4-position transforms this scaffold into a versatile synthetic intermediate. This guide provides an in-depth analysis of the reactivity of the C4-bromine atom, focusing on its utility as a synthetic handle for introducing molecular diversity. We will explore the underlying electronic principles governing its reactivity and provide detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 4-bromo-1H-pyrazolo[3,4-b]pyridine.
Introduction: The Strategic Importance of the C4-Bromo Group
The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing it to interact with a variety of biological targets. Its derivatives have been identified as potent inhibitors of crucial cellular kinases such as TANK-binding kinase 1 (TBK1), making them highly valuable in the development of therapies for cancer and immune-related diseases.[1] The synthetic utility of this scaffold is significantly enhanced by the presence of a halogen, particularly bromine, at the C4-position. This bromine atom serves as a versatile leaving group and a key anchor point for post-synthetic modifications, enabling the exploration of structure-activity relationships (SAR).
The reactivity of the C4-bromine is dictated by the unique electronic landscape of the fused heterocyclic system. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, while the fused pyrazole ring is comparatively electron-rich. This electronic push-pull dynamic activates the C4-position for a range of important chemical transformations.
Electronic Properties and Their Influence on Reactivity
The pyridine nitrogen atom exerts a strong electron-withdrawing effect (-I and -M) on the ring system. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2][3][4][5] Consequently, the C4-carbon in the pyrazolo[3,4-b]pyridine scaffold is electrophilic and susceptible to attack by nucleophiles. This inherent electronic deficiency is the primary driver for the two major classes of reactions discussed in this guide:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the C4-position allows for the direct displacement of the bromide by strong nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond can readily undergo oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-nitrogen bonds.
Key Synthetic Transformations
The C4-bromo group is a linchpin for diversification, primarily through two powerful synthetic methodologies.
Nucleophilic Aromatic Substitution (SNAr)
The direct substitution of the C4-bromine by nucleophiles is a straightforward method for introducing amines, alkoxides, and thiolates. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C4-carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The subsequent expulsion of the bromide ion restores aromaticity.
The stability of the Meisenheimer intermediate is crucial, and the pyridine nitrogen plays a key role by delocalizing the negative charge, which is not possible if the attack were to occur at the C3, C5, or C6 positions.[2][4]
Diagram: SNAr Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Common nucleophiles include primary and secondary amines, alkoxides (e.g., sodium methoxide), and thiols. The reaction often requires elevated temperatures to overcome the activation energy of the initial nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of this compound. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.[7][8]
The Suzuki-Miyaura coupling is the reaction of choice for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronate ester).[9] This reaction is fundamental in drug discovery for synthesizing biaryl and heteroaryl structures.[10]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The C4-Br bond adds to a Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A wide range of catalysts, ligands, and bases can be employed, and the optimal conditions often need to be screened for specific substrates.[10][11][12]
For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[7] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[8] The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[13][14]
The reaction is particularly valuable for installing diverse amine functionalities, which are common motifs in pharmacologically active molecules. Studies on similar 4-halopyrazole systems have shown that palladium-catalyzed amination is highly effective for aryl or bulky amines.[13][14]
Experimental Protocols & Data
The following sections provide standardized, reproducible protocols for the key transformations discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the C-C bond formation at the C4-position.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
Argon or Nitrogen gas
Diagram: Suzuki Coupling Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube), add this compound, the arylboronic acid, Pd(PPh₃)₄, and the carbonate base.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1H-pyrazolo[3,4-b]pyridine.
Table 1: Representative Suzuki-Miyaura Coupling Conditions & Yields
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF/H₂O | 100 | 8 | >90 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | 80 | 12 | >75 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | >80 |
Note: Yields are representative and can vary based on substrate and precise conditions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 equiv)
-
Phosphine Ligand (e.g., Xantphos, tBuDavePhos) (0.04 equiv)[13]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Add the this compound.
-
Seal the tube, remove it from the glovebox, and add the anhydrous solvent followed by the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the 4-amino-1H-pyrazolo[3,4-b]pyridine product.
Conclusion
The bromine atom at the C4-position of the 1H-pyrazolo[3,4-b]pyridine scaffold is a highly reactive and synthetically valuable handle. Its reactivity is governed by the electron-deficient nature of the C4-carbon, a direct consequence of the electronic properties of the fused pyridine ring. This inherent reactivity enables facile functionalization through both nucleophilic aromatic substitution and, more powerfully, a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide robust and versatile pathways to generate extensive libraries of novel analogues for drug discovery and development. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists aiming to exploit the rich chemistry of this important heterocyclic intermediate.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
An In-Depth Technical Guide to the Solubility and Stability of 4-bromo-1H-pyrazolo[3,4-b]pyridine
Abstract: This technical guide provides a comprehensive framework for the characterization of 4-bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. Recognizing the critical role that physicochemical properties play in the successful progression of drug candidates, this document outlines detailed, field-proven protocols for determining the aqueous solubility and chemical stability of this compound. The methodologies described herein are designed to generate robust and reliable data, enabling researchers, scientists, and drug development professionals to make informed decisions, accelerate development timelines, and ensure the quality and reproducibility of their scientific findings. The guide emphasizes the causality behind experimental choices, providing not just procedures, but a strategic approach to physicochemical profiling in an early-discovery setting.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, forming the foundation of numerous inhibitors targeting kinases and other key proteins in oncology, immunology, and neurology. The specific analogue, this compound (CAS No. 856859-49-9), represents a versatile building block, with the bromine atom serving as a convenient synthetic handle for further chemical elaboration.
However, before a compound can be advanced through the discovery pipeline, a thorough understanding of its fundamental physicochemical properties is not just recommended—it is essential. Two of the most critical parameters are aqueous solubility and chemical stability. Poor solubility can lead to erratic results in biological assays, underestimated potency, and significant downstream challenges in formulation and achieving adequate bioavailability. Similarly, an unstable compound can degrade during storage or under experimental conditions, compromising data integrity and potentially forming impurities with undesirable toxicological profiles.
This guide provides a systematic, protocol-driven approach to fully characterize the solubility and stability of this compound. The described workflows are designed to be self-validating and are grounded in established regulatory principles, ensuring that the data generated is fit-for-purpose in a demanding research and development environment.
Part 1: Aqueous Solubility Characterization
Causality Statement: Aqueous solubility is the master variable that governs a compound's behavior in virtually all biological and preclinical systems. It dictates the achievable concentration in in vitro assays, influences absorption from the gastrointestinal tract, and sets the ceiling for intravenous formulation concentration. A precise determination of solubility across a physiologically relevant pH range is therefore the foundational first step in a compound's journey.
Predicted Physicochemical Properties
Prior to embarking on experimental work, in silico prediction tools can provide a valuable, albeit preliminary, assessment of the molecule's likely properties. For this compound (C₆H₄BrN₃), cheminformatics models predict a molecule with moderate lipophilicity and potential for pH-dependent solubility due to the presence of basic nitrogen atoms on the pyridine and pyrazole rings. These predictions guide the design of our experimental protocols.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for determining the equilibrium thermodynamic solubility of a compound.[1][2] This method measures the concentration of a saturated solution in equilibrium with an excess of solid material, providing the true solubility value.[3]
Methodology:
-
Preparation of Media: Prepare a panel of pharmaceutically relevant aqueous buffers, including:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Deionized Water
-
-
Sample Preparation: Add an excess amount of solid this compound (e.g., ~2 mg) to a 2 mL glass vial. The key is to ensure enough solid remains undissolved at the end of the experiment to confirm equilibrium has been reached.[1]
-
Equilibration: Add 1 mL of the desired aqueous medium to each vial. Seal the vials tightly and place them in a temperature-controlled shaker or rotator set to 25°C (or 37°C for biopharmaceutical relevance). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[4] Longer incubation times (48-72 hours) may be necessary, and this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully aspirate the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 10 mM).
-
Create a calibration curve by performing serial dilutions of the stock solution into a 50:50 mixture of acetonitrile and water.
-
Dilute the filtered aqueous samples with an equal volume of acetonitrile to prevent precipitation and ensure compatibility with the mobile phase.
-
Analyze the calibration standards and the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate the concentration of the saturated solution by interpolating its peak area against the calibration curve, accounting for the dilution factor.
-
Data Presentation: Illustrative Solubility Profile
| Medium | pH | Temperature (°C) | Expected Solubility (µg/mL) | Expected Solubility (µM) |
| Simulated Gastric Fluid | 1.2 | 25 | > 1000 | > 5050 |
| Simulated Intestinal Fluid | 6.8 | 25 | 50 - 100 | 252 - 505 |
| Phosphate-Buffered Saline | 7.4 | 25 | 30 - 60 | 151 - 303 |
| Deionized Water | ~7.0 | 25 | 40 - 80 | 202 - 404 |
Note: The data in this table is illustrative and represents a plausible profile for a weakly basic compound. Actual experimental results must be determined.
Visualization: Thermodynamic Solubility Workflow
Caption: Shake-Flask Solubility Determination Workflow
Part 2: Chemical Stability Assessment via Forced Degradation
Causality Statement: Understanding a molecule's intrinsic stability is paramount for defining its shelf-life, selecting appropriate storage conditions, and developing a robust formulation. Forced degradation, or stress testing, is a systematic process designed to accelerate this degradation, providing critical insights into the compound's liabilities and potential degradation pathways.[5][6] The goal is not to destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to detect and characterize the primary degradants.[7][8] These studies are foundational for developing a stability-indicating analytical method, a regulatory requirement under ICH guidelines.[9][10]
Development of a Stability-Indicating HPLC Method
Before initiating stress studies, a robust HPLC method must be developed. A "stability-indicating" method is one that can accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and excipients.[11][12]
General Approach:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths and assess peak purity, coupled with a Mass Spectrometer (MS) for identification of degradant masses.
-
Forced degradation samples are used during method development to challenge the method's specificity and ensure all degradant peaks are resolved from the parent peak.
Experimental Protocols for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50) for the following studies.[7] A control sample (unstressed) is analyzed alongside all stressed samples.
A. Hydrolytic Degradation
-
Rationale: To assess susceptibility to acid- or base-catalyzed hydrolysis.
-
Protocol:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Neutral: Mix the stock solution with deionized water.
-
Incubate all solutions at 60°C for up to 24 hours. Sample at intermediate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
B. Oxidative Degradation
-
Rationale: To evaluate sensitivity to oxidation.
-
Protocol:
-
Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature, protected from light, for 24 hours.
-
Analyze the sample. If no degradation is observed, gentle heating (e.g., 40°C) can be applied.
-
C. Thermal Degradation
-
Rationale: To assess the impact of heat on the solid-state and solution stability.
-
Protocol:
-
Solid State: Store the solid compound in a controlled oven at 80°C for 7 days.
-
Solution State: Incubate the stock solution at 80°C for 7 days.
-
Prepare samples for analysis at the end of the study.
-
D. Photostability
-
Rationale: To determine if the compound is sensitive to light, as per ICH Q1B guidelines.
-
Protocol:
-
Expose both the solid compound and the stock solution to a calibrated light source.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
-
Analyze the samples after exposure.
-
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 5 - 20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5 - 20% |
| Thermal (Solid) | Heat | 80°C | 7 days | 5 - 20% |
| Thermal (Solution) | Heat | 80°C | 7 days | 5 - 20% |
| Photolytic | ≥ 1.2M lux-hr & ≥ 200 W-hr/m² | Controlled | Per ICH Q1B | 5 - 20% |
Visualization: Forced Degradation Workflow
Caption: Forced Degradation and Stability Analysis Workflow
Conclusion
The successful integration of a new chemical entity like this compound into a drug discovery program is contingent upon a clear and early understanding of its fundamental physicochemical properties. This guide provides the strategic rationale and detailed experimental protocols necessary to robustly determine its aqueous solubility and intrinsic chemical stability. By following this framework—grounded in established scientific principles and regulatory expectations—researchers can generate high-quality, reliable data. This, in turn, facilitates the development of sound structure-activity relationships, enables the design of appropriate preclinical formulations, and ultimately, accelerates the path toward identifying promising new therapeutic agents.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. enamine.net [enamine.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. onyxipca.com [onyxipca.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. How to Develop Stability Indicating HPLC Methods [rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 4-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a compelling mimic for adenine and guanine, enabling interaction with a wide array of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting activities as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3] Specifically, they have gained prominence as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs), which are crucial regulators of cell proliferation and differentiation.[4][5][6]
The introduction of a bromine atom at the C4 position of the pyrazolo[3,4-b]pyridine ring system creates a versatile synthetic handle. This C4-bromo intermediate is an invaluable precursor for the generation of diverse compound libraries through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, a critical step in the optimization of lead compounds in drug development programs.
This document provides a comprehensive guide to the synthesis of 4-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, with a focus on a robust and widely applicable synthetic route commencing from 4-amino-1H-pyrazolo[3,4-b]pyridine via the Sandmeyer reaction.
Synthetic Strategies: An Overview
The synthesis of substituted pyrazolo[3,4-b]pyridines can be broadly categorized into two main approaches:
-
Construction of the pyridine ring onto a pre-existing pyrazole core: This is a common and versatile method, often starting from readily available 5-aminopyrazole derivatives.[1] These are then reacted with various 1,3-dicarbonyl compounds or their equivalents to form the fused pyridine ring.
-
Formation of the pyrazole ring from a substituted pyridine precursor: This strategy typically involves the reaction of a hydrazine derivative with an ortho-functionalized pyridine, such as a 2-chloropyridine-3-carbonitrile or a 2-hydrazinopyridine derivative.[7][8]
For the specific synthesis of this compound, a highly effective and direct method is the Sandmeyer reaction, which utilizes the corresponding 4-amino derivative as the starting material.[9][10] This approach is favored for its reliability and the commercial availability of the 4-amino precursor.
The Sandmeyer Reaction: A Powerful Tool for Aryl Halogenation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic primary amine to a variety of functional groups, including halogens, via a diazonium salt intermediate.[9][10] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Displacement: The diazonium group is then displaced by a nucleophile, in this case, a bromide ion, catalyzed by a copper(I) salt (e.g., CuBr).[9]
The overall transformation is a radical-nucleophilic aromatic substitution.[9]
Experimental Protocol: Synthesis of this compound from 4-Amino-1H-pyrazolo[3,4-b]pyridine
This protocol details the synthesis of this compound via the Sandmeyer reaction.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 4-Amino-1H-pyrazolo[3,4-b]pyridine | C₆H₆N₄ | 134.14 | 2380-77-0 | Starting material |
| Hydrobromic acid (48% aq.) | HBr | 80.91 | 10035-10-6 | Corrosive, use in a fume hood |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, toxic |
| Copper(I) Bromide | CuBr | 143.45 | 7787-70-4 | Moisture sensitive |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |
Step-by-Step Protocol
-
Diazotization: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-amino-1H-pyrazolo[3,4-b]pyridine (5.0 g, 37.3 mmol) in 48% hydrobromic acid (50 mL). b. Cool the resulting solution to 0-5 °C using an ice-salt bath. c. Dissolve sodium nitrite (2.8 g, 40.7 mmol) in water (15 mL) and add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C. d. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a slight color change.
-
Sandmeyer Reaction: a. In a separate 500 mL flask, prepare a suspension of copper(I) bromide (6.4 g, 44.6 mmol) in 48% hydrobromic acid (25 mL). b. Slowly add the cold diazonium salt solution from step 1d to the CuBr suspension. Vigorous nitrogen gas evolution and a noticeable exotherm will occur. Control the rate of addition to maintain the reaction temperature below 20 °C initially. c. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of 20% aqueous sodium hydroxide solution until the pH is approximately 8-9. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). c. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford this compound as a solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (198.0/200.0) |
Applications in Derivative Synthesis
The synthesized this compound is a versatile intermediate for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position, enabling the rapid generation of a library of analogs for biological screening.[11] The choice of catalyst, base, and solvent may require optimization depending on the specific boronic acid used.
Conclusion
The synthesis of this compound via the Sandmeyer reaction is a reliable and scalable method for producing a key intermediate in the development of novel therapeutics. The protocol provided herein is a robust starting point for researchers in medicinal chemistry and drug discovery. The resulting product serves as a versatile platform for the introduction of diverse functionalities, facilitating the exploration of structure-activity relationships and the optimization of biologically active pyrazolo[3,4-b]pyridine derivatives.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-1H-pyrazolo[3,4-b]pyridine: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery
An Application Guide for Researchers
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, primarily because it acts as a purine isostere, mimicking the natural structures of adenine and guanine.[1] This structural similarity allows molecules derived from this core to interact with a wide array of biological targets, leading to significant pharmacological activities.[2] Derivatives have been extensively investigated and developed as potent agents in oncology, neurology, and infectious diseases, functioning as kinase inhibitors, antivirals, and anti-inflammatory agents.[3][4][5]
The utility of this scaffold is dramatically enhanced by the strategic placement of a bromine atom at the C4 position. 4-Bromo-1H-pyrazolo[3,4-b]pyridine is not merely an intermediate; it is a versatile building block. The carbon-bromine bond serves as a highly effective "handle" for introducing molecular complexity and diversity through modern palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for three of the most powerful transformations utilizing this building block: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized centers.[6] For the this compound scaffold, this reaction is the principal method for introducing aryl and heteroaryl substituents, which are critical for modulating the pharmacological activity of the final compounds.[7][8]
Mechanistic Rationale
The catalytic cycle, a fundamental concept in palladium catalysis, drives the reaction.[6][9]
-
Oxidative Addition : A Pd(0) catalyst complex oxidatively inserts into the C-Br bond of the pyrazolopyridine, forming a Pd(II) intermediate.
-
Transmetalation : The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base is crucial; it must be strong enough to activate the boronic acid but not so strong as to decompose the substrates.[9]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocol: Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridines
This protocol provides a general method for the Suzuki-Miyaura coupling of various arylboronic acids with this compound. The use of a pre-catalyst like Pd(dppf)Cl₂ simplifies the procedure by providing a stable, air-tolerant source of the active catalyst.[7]
Reaction Scheme:
Step-by-Step Procedure:
-
Reagent Preparation : To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 equiv.).
-
Atmosphere Control : Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).[7] The aqueous phase is essential for activating the boronic acid with the base.[9]
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazolo[3,4-b]pyridine.
Data Summary: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~85% |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 | K₂CO₃ | EtOH/H₂O | ~89%[8] |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~75%[7] |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | ~70% |
Workflow Visualization: Suzuki-Miyaura Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its unique structural arrangement, combining the features of both pyrazole and pyridine rings, imparts a distinct three-dimensional geometry that allows for precise interactions with a multitude of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, antiviral compounds, and modulators of central nervous system receptors.[1][2] The development of efficient and versatile synthetic methodologies to functionalize this core is therefore of paramount importance for the generation of novel chemical entities with therapeutic potential.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[3] Its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool for medicinal chemists. This guide provides a detailed exploration of the application of Suzuki coupling reactions to a key building block: 4-bromo-1H-pyrazolo[3,4-b]pyridine. By functionalizing the C4 position, researchers can systematically explore the structure-activity relationships (SAR) crucial for optimizing drug candidates.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing experimental outcomes. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) complex. The reactivity of the aryl halide is crucial here, with the bond strength order being C-I > C-Br > C-Cl, making bromides common and effective substrates.
-
Transmetalation: In this key step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. The base's role is therefore stoichiometric and critical for the reaction to proceed.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the pyrazolopyridine and the organic group from the boronic acid. The desired 4-aryl-1H-pyrazolo[3,4-b]pyridine product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the key transformations within the Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-bromo-1H-pyrazolo[3,4-b]pyridine
A Senior Application Scientist's Guide to C-N Cross-Coupling for the Synthesis of Biologically Relevant Scaffolds
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmaceutically active compounds due to its structural similarity to purine bases.[1] The development of efficient and versatile methods for the functionalization of this heterocyclic system is therefore of paramount importance to drug discovery and development professionals. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[2][3]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for the synthesis of diverse libraries of bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and discuss key considerations for optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] The judicious selection of a phosphine ligand is critical to stabilize the palladium center, promote the desired bond-forming steps, and influence the overall efficiency of the transformation.[6]
The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex. The reactivity of the aryl halide typically follows the order I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound
The successful amination of heteroaryl halides such as this compound requires careful consideration of the electronic properties of the substrate and the potential for catalyst inhibition. The pyrazolo[3,4-b]pyridine system is electron-deficient, which can influence the rate of oxidative addition. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst coordination and deactivation.[7]
Catalyst and Ligand Selection:
For challenging heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are often superior.[8] Ligands such as XPhos, DavePhos, and BrettPhos have proven effective in promoting the amination of electron-deficient heterocycles.[6][9] The use of pre-formed palladium catalysts, or "precatalysts," which readily generate the active Pd(0) species in situ, is highly recommended for reproducibility and efficiency.[10]
Base and Solvent Choice:
The choice of base is critical and must be strong enough to deprotonate the amine without causing degradation of the substrate or product. Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[4] For substrates with base-sensitive functional groups, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[4] Anhydrous, aprotic solvents like toluene, dioxane, or tert-butanol are typically used to prevent catalyst deactivation.
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| This compound | 114067-53-7 | Commercially available |
| Morpholine | 110-91-8 | Sigma-Aldrich |
| XPhos Pd G3 (Precatalyst) | 1445085-87-9 | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich |
| Anhydrous Toluene | 108-88-3 | Sigma-Aldrich |
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Atmosphere Inerting: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(morpholino)-1H-pyrazolo[3,4-b]pyridine.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination can be sensitive to several parameters. The following table provides guidance on troubleshooting common issues.
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of precatalyst and ensure anhydrous/anaerobic conditions.- Screen alternative bases such as K₃PO₄ or LHMDS.- Incrementally increase the reaction temperature (e.g., to 110-120 °C).- Screen alternative ligands (e.g., BrettPhos, RuPhos).[6] |
| Side Product Formation | - β-hydride elimination (with primary amines)- Substrate/product degradation | - For primary amines, consider using a more sterically hindered ligand.[11]- If degradation is observed, switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄) and a lower reaction temperature.[4] |
| No Reaction | - Poor quality reagents- Catalyst poisoning | - Ensure all reagents are pure and the solvent is anhydrous.- The substrate itself might be acting as a catalyst poison. In such cases, a higher catalyst loading or a different ligand/precatalyst system may be required.[12] |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridine derivatives. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently access a wide range of compounds with significant potential in drug discovery and materials science. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful C-N cross-coupling reaction.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. nbinno.com [nbinno.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Protocol for N-Arylation of 4-bromo-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Guide for Drug Discovery Professionals
Introduction: The Significance of N-Aryl Pyrazolo[3,4-b]pyridines in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, bearing a structural resemblance to purine bases and thus interacting with a wide range of biological targets.[1] N-arylated derivatives of this scaffold are of particular interest, exhibiting a broad spectrum of pharmacological activities, including potent inhibition of kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[2][3] The strategic introduction of an aryl group at the N1 position of the pyrazole ring can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the N-arylation of 4-bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for the synthesis of diverse compound libraries. We will explore both palladium- and copper-catalyzed methodologies, offering researchers the flexibility to choose the most suitable approach for their specific needs.
Mechanistic Overview: Palladium- and Copper-Catalyzed N-Arylation
The formation of the C–N bond between an aryl group and the pyrazole nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[4][5][6]
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[4][7] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the amine (in this case, the pyrazole NH) and subsequent reductive elimination to afford the N-arylated product and regenerate the active catalyst.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.
The Ullmann Condensation
The Ullmann reaction, a classical method for C-N bond formation, has seen a resurgence with the development of milder, ligand-assisted protocols.[5][6] This copper-catalyzed reaction is particularly effective for electron-deficient heterocycles. The mechanism is thought to involve the formation of a copper-amide intermediate, which then undergoes reaction with the aryl halide.[5]
Experimental Protocols
This section provides detailed step-by-step protocols for both palladium- and copper-catalyzed N-arylation of this compound.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is generally preferred for its milder reaction conditions and broader substrate scope with respect to the aryl coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or tBuBrettPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate or microwave reactor
-
Inert atmosphere (nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.1-1.5 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Reagent Addition: Add the base (2.0-3.0 equiv) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction Execution:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-120 °C and stir vigorously.
-
Microwave Irradiation: If using a microwave reactor, set the temperature to 100-150 °C.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This method provides a cost-effective alternative to palladium-catalyzed reactions and can be advantageous for specific substrates.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or bromide)
-
Copper catalyst (e.g., CuI, Cu₂O, or copper powder)
-
Ligand (e.g., a diamine like N,N'-dimethylethylenediamine or a phenanthroline derivative) (optional, but often beneficial)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., DMF, DMSO, or pyridine)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the aryl halide (1.5-2.0 equiv), the copper catalyst (5-20 mol%), and the ligand (10-40 mol%) if used.
-
Reagent Addition: Add the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Execution: Heat the reaction mixture to 110-160 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. If DMF or DMSO is used, it can often be removed by partitioning between water and a less polar organic solvent like ethyl acetate. The copper salts may precipitate and can be removed by filtration through a pad of celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the N-arylated product. The following table summarizes typical conditions that can be used as a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 75-95 | [4][7] |
| [Pd(allyl)Cl]₂ | tBuBrettPhos | K₂CO₃ | Dioxane | 110 | 70-90 | [4] |
| CuI | DMEDA | K₂CO₃ | DMF | 140 | 60-85 | [9][10] |
| Cu₂O | Phenanthroline | Cs₂CO₃ | DMSO | 150 | 55-80 | [9] |
Troubleshooting and Expert Insights
-
Low Yields: In palladium-catalyzed reactions, ensure that the solvent is thoroughly degassed to prevent catalyst deactivation. For Ullmann reactions, higher temperatures and longer reaction times may be necessary. The choice of base is also critical; stronger bases like NaOt-Bu are often used in Buchwald-Hartwig reactions, while weaker inorganic bases are common in Ullmann couplings.[8]
-
Side Reactions: The 4-bromo substituent on the pyridine ring can potentially undergo a competing C-N coupling reaction. To favor N1-arylation of the pyrazole, it is generally advisable to use conditions known to be selective for the amination of N-H bonds over the amination of aryl halides. The greater acidity of the pyrazole N-H compared to an aryl C-H bond generally favors N-arylation.
-
Regioselectivity: The N-arylation of this compound is expected to occur selectively at the N1 position of the pyrazole ring due to steric hindrance from the fused pyridine ring at the N2 position. Computational studies on similar systems have shown a thermodynamic preference for the N1-arylated product.[11]
-
Purification Challenges: The N-arylated products can sometimes be challenging to separate from unreacted starting materials and byproducts. Careful optimization of the chromatographic conditions is often necessary.
Conclusion
The N-arylation of this compound is a valuable transformation for the synthesis of novel compounds with potential therapeutic applications. Both palladium- and copper-catalyzed methods can be effectively employed, with the choice of protocol depending on the specific requirements of the synthesis, including cost, substrate scope, and desired reaction conditions. The detailed protocols and insights provided in this application note should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Utilization of the 4-bromo-1H-pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibitor Screening
Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold in Kinase-Directed Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in this field is the concept of "scaffold-based design," where a core molecular structure with favorable properties is systematically modified to create potent and selective drug candidates[1]. The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in kinase inhibitor design. Its structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-1H-pyrazolo[3,4-b]pyridine as a versatile starting point for the generation of compound libraries aimed at discovering novel kinase inhibitors. We will detail the rationale behind its use, methodologies for library synthesis, and detailed protocols for subsequent screening using state-of-the-art biochemical and cell-based assays. The bromine atom at the 4-position serves as a highly versatile chemical handle, enabling a wide range of synthetic diversification strategies to explore the chemical space around this potent pharmacophore[2].
Part 1: The Strategic Importance of this compound
The 1H-pyrazolo[3,4-b]pyridine scaffold is a bioisostere of adenine, the core of ATP. This inherent structural mimicry provides a strong foundation for competitive inhibition at the ATP-binding site. Numerous successful kinase inhibitors targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRKs), have been developed based on this core structure[3][4].
The true utility of this compound lies in its capacity for synthetic elaboration. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic and efficient introduction of a diverse array of chemical moieties at the C4 position, enabling a thorough exploration of the structure-activity relationship (SAR) to enhance potency and selectivity against a target kinase.
Workflow for Library Generation and Screening
The overall process, from scaffold to validated hit, follows a logical progression. This workflow is designed to maximize efficiency and generate high-quality, actionable data.
Caption: Workflow from scaffold to validated kinase inhibitor hit.
Part 2: Biochemical Screening Protocols
Once a library of derivatives based on the this compound scaffold is synthesized, the next critical step is to screen for inhibitory activity against the kinase target of interest. Biochemical assays provide the first assessment of direct enzyme inhibition.
Primary High-Throughput Screening: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a universal platform suitable for virtually any kinase and is ideal for primary HTS due to its high sensitivity and robustness.
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then quantified in a luciferase reaction. The resulting luminescence is directly proportional to kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest, substrate, and appropriate kinase reaction buffer
-
Synthesized pyrazolo[3,4-b]pyridine derivative library (typically dissolved in DMSO)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound from the pyrazolo[3,4-b]pyridine derivative collection into the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in the appropriate reaction buffer. The concentrations should be optimized beforehand, typically at or below the Km for the substrate and ATP.
-
Initiate Kinase Reaction: Add 2.5 µL of the kinase/substrate mix to each well. Then, add 2.5 µL of ATP solution (at a pre-optimized concentration, e.g., the Km) to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[1][5].
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction[6].
-
Final Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal[7].
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are selected as primary "hits" for further analysis.
Hit Confirmation and Potency: LanthaScreen™ TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent orthogonal method to confirm hits from primary screens and accurately determine inhibitor potency (IC50). The LanthaScreen™ platform uses a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescein-labeled substrate (acceptor).
Principle of the Assay: When the substrate is phosphorylated by the kinase, the terbium-labeled antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. Inhibition of the kinase prevents substrate phosphorylation, disrupting FRET.
Detailed Protocol:
-
Materials:
-
LanthaScreen™ Tb-labeled phospho-specific antibody
-
Fluorescein-labeled kinase substrate
-
Kinase of interest, ATP, and reaction buffer
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Compound Dilution Series: Prepare a serial dilution of the hit compounds identified from the primary screen.
-
Kinase Reaction: In a 10 µL final volume, incubate the kinase, fluorescein-labeled substrate, ATP (at Km concentration), and the serially diluted inhibitor for 60 minutes at room temperature[8].
-
Detection: Stop the reaction by adding 10 µL of a solution containing the Tb-labeled antibody and EDTA. The EDTA chelates Mg2+, stopping the kinase activity[9].
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor)[8].
-
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Assay Platform | Principle | Throughput | Key Advantage |
| ADP-Glo™ | Luminescence (ADP detection) | High | Universal for any kinase |
| LanthaScreen™ TR-FRET | Time-Resolved FRET | Medium-High | Robust, ratiometric signal reduces interference |
Part 3: Cell-Based Assay Protocols
Confirming that a compound can engage its target within the complex environment of a living cell is a critical step. Cell-based assays validate the biochemical data and provide insights into cellular permeability and on-target activity.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement assay directly measures the binding of a compound to its target kinase in live cells. It is a powerful tool for confirming that a derivative from the pyrazolo[3,4-b]pyridine library can access and bind to its intended target in a physiological context.
Principle of the Assay: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). Binding of the tracer results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.
Detailed Protocol:
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Vector encoding the NanoLuc®-kinase fusion protein
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega)
-
Opti-MEM™ I Reduced Serum Medium
-
-
Procedure:
-
Cell Preparation: Transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector. After 24 hours, harvest and resuspend the cells in Opti-MEM™[10].
-
Assay Setup: In a white 384-well plate, dispense the cell suspension.
-
Compound and Tracer Addition: Add the test compound (from the pyrazolo[3,4-b]pyridine hit list) at various concentrations. Then, add the NanoBRET™ tracer at a pre-optimized concentration[3].
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium[10].
-
Signal Detection: Add the Nano-Glo® Substrate solution. Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., 460 nm for the donor and >600 nm for the acceptor)[10].
-
-
Data Analysis: Calculate the NanoBRET™ ratio. Plot the ratio against the compound concentration to determine the cellular IC50, which reflects the target engagement potency in live cells.
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, which can be efficiently screened using a tiered approach of robust biochemical and cell-based assays. The protocols detailed in this guide provide a comprehensive framework for identifying and validating potent and cell-active kinase inhibitors derived from this privileged scaffold. Successful hits from this workflow can then be advanced into lead optimization programs, with the goal of developing next-generation targeted therapeutics.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Note & Protocols: Development of Novel TBK1 Inhibitors from a 4-bromo-1H-pyrazolo[3,4-b]pyridine Scaffold
Abstract
TANK-binding kinase 1 (TBK1) is a noncanonical IκB kinase that has emerged as a critical node in multiple signaling pathways, including innate immunity, inflammatory responses, autophagy, and oncogenesis.[1][2] Its central role in phosphorylating key substrates like IRF3 and STING makes it a high-value therapeutic target for a range of human diseases.[2][3] This document provides a detailed guide for researchers engaged in the discovery and development of novel TBK1 inhibitors, focusing on the promising 4-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. We present a comprehensive, field-proven workflow, from initial chemical synthesis and high-throughput biochemical screening to robust cellular target engagement and structure-activity relationship (SAR) studies. Each protocol is designed to be self-validating, with explanations of the scientific rationale behind key steps to empower researchers to not only execute but also adapt these methods for their specific discovery campaigns.
Scientific Rationale: TBK1 and the Pyrazolo[3,4-b]pyridine Scaffold
TBK1 is a serine/threonine kinase that functions as a central coordinator of the innate immune response.[1][4] One of its most well-characterized roles is within the cGAS-STING pathway, which detects cytosolic DNA—a hallmark of viral or bacterial infection and cellular damage.[5] Upon activation, TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent expression of type I interferons (IFN-I) and other inflammatory cytokines.[2][6] While essential for host defense, aberrant TBK1 activation is implicated in autoimmune disorders, neuroinflammation, and certain cancers.[1][3]
The 1H-pyrazolo[3,4-b]pyridine core has been identified as a privileged scaffold for kinase inhibition, acting as a bioisostere for the purine ring of ATP and effectively occupying the hinge region of the kinase ATP-binding pocket.[7][8] Recent research has demonstrated that derivatives of this scaffold can be developed into highly potent and selective TBK1 inhibitors.[1][9] Through rational design and iterative optimization, a lead compound from this series, 15y , was identified with a remarkable IC₅₀ value of 0.2 nM against TBK1, showcasing the therapeutic potential of this chemical class.[1][9]
Inhibitor Development Workflow
The development of a potent and selective TBK1 inhibitor from the this compound scaffold follows a logical, multi-stage process. This workflow is designed to efficiently identify promising initial hits and systematically optimize them into lead compounds with desirable cellular activity and drug-like properties.
Protocol 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a general method for synthesizing derivatives based on the core scaffold, which typically involves a one-step cyclocondensation reaction.[10][11] The key is the reaction between a substituted aminopyrazole and a β-ketoester.
Rationale: This synthetic route is efficient and modular, allowing for diverse substitutions at key positions (R¹ and R²) to explore the structure-activity landscape.
Materials:
-
4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
-
Substituted ethyl acetoacetate derivatives (for R¹ variation)
-
Various aldehydes and amines for subsequent modifications (for R² variation)
-
Copper(II) acetylacetonate (catalyst)[12]
-
Appropriate solvents (e.g., DMF, EtOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Step-by-Step Procedure:
-
Scaffold Synthesis: To a solution of 4-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq) in a suitable solvent like DMF, add the desired β-ketoester (1.2 eq).
-
Catalysis: Add a catalytic amount of copper(II) acetylacetonate (0.1 eq).
-
Reaction: Heat the mixture under reflux for 4-6 hours, monitoring progress by TLC. The cyclocondensation forms the core pyrazolopyridine structure.
-
Work-up: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate compound.
-
Further Derivatization (R²): Perform subsequent reactions, such as Suzuki couplings or Buchwald-Hartwig aminations at the bromo-position, to install a diverse range of R² groups.
-
Characterization: Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro TBK1 Biochemical Inhibition Assay
This protocol details a high-throughput, fluorescence-based biochemical assay to determine the direct inhibitory activity (IC₅₀) of synthesized compounds against recombinant human TBK1. The Transcreener® ADP² Assay is an excellent choice, as it directly measures the ADP produced during the kinase reaction.[13]
Rationale: A direct biochemical assay is essential to quantify a compound's potency against the target enzyme without the complexities of a cellular environment. This allows for clean SAR analysis.
Materials:
-
Recombinant human TBK1 enzyme (Promega, Cat.# V9101 or similar)[14]
-
TBK1 substrate peptide (e.g., CK1tide)[13]
-
ATP
-
Assay Buffer: 20 mM TRIS-Cl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂[15][16]
-
Synthesized pyrazolopyridine compounds dissolved in 100% DMSO
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)[13]
-
Low-volume 384-well black assay plates
-
Plate reader capable of fluorescence polarization detection
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the 384-well plate. For controls, dispense 1 µL of DMSO (0% inhibition) and 1 µL of a known TBK1 inhibitor like BX795 (100% inhibition).[1]
-
Enzyme/Substrate Mix Preparation: Prepare a 2X TBK1/Substrate mix in Assay Buffer containing the TBK1 enzyme and substrate peptide at 2X the final desired concentration.
-
Enzyme Addition: Add 10 µL of the 2X TBK1/Substrate mix to each well containing the compounds/controls.
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 20 µL.
-
Incubation: Gently mix the plate and incubate at room temperature (e.g., 25°C) for 60 minutes. Ensure the reaction is in the linear range, determined during assay development.[13]
-
Detection: Add 20 µL of the Transcreener® ADP² Detection Mix (containing ADP Alexa594 Tracer and ADP² Antibody) to each well.
-
Final Incubation: Incubate for another 60 minutes at room temperature to allow the detection reaction to equilibrate.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert FP values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound ID | R¹ Group | R² Group | TBK1 IC₅₀ (nM) |
| 15a | Methyl | Phenyl | 830 |
| 15i | Cyclopropyl | 4-Fluorophenyl | 8.5 |
| 15t | Cyclopropyl | 3-aminopyridine | 0.8 |
| 15y | Cyclopropyl | 3-(methylamino)pyridine | 0.2 |
| BX795 | (Control) | (Control) | 7.1 |
Table 1: Representative Structure-Activity Relationship (SAR) data for 1H-pyrazolo[3,4-b]pyridine derivatives, demonstrating potency improvements through systematic modification at R¹ and R² positions. Data inspired by published findings.[1]
Protocol 3: Cellular Target Engagement Assay
This protocol validates whether a potent biochemical inhibitor can effectively engage TBK1 within a cell and block its downstream signaling pathway. We will use a human monocytic cell line (THP-1) and measure the inhibition of IFN-β production following STING pathway activation.
Rationale: Cellular activity is a critical step towards clinical relevance. This assay confirms cell permeability and the ability to inhibit the target in its native signaling complex, providing a more physiologically relevant measure of efficacy.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin/Streptomycin
-
STING agonist: 2'3'-cGAMP (InvivoGen)
-
Transfection reagent for suspension cells (e.g., Lipofectamine 3000)
-
TRIzol or similar RNA lysis buffer
-
qRT-PCR reagents (reverse transcriptase, SYBR Green master mix)
-
Primers for IFNB1 and a housekeeping gene (e.g., GAPDH)
-
Human IFN-β DuoSet ELISA Kit (R&D Systems)
Step-by-Step Procedure:
-
Cell Culture: Culture THP-1 cells according to standard protocols. Seed 5x10⁵ cells per well in a 24-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the TBK1 inhibitor (or DMSO vehicle control) for 1 hour.
-
Pathway Activation:
-
Endpoint 1: Gene Expression Analysis (qRT-PCR):
-
After 6 hours, harvest the cells and lyse them using TRIzol.
-
Extract total RNA following the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for IFNB1 and GAPDH.
-
Analyze the data using the ΔΔCt method to determine the fold change in IFNB1 expression relative to the stimulated DMSO control.
-
-
Endpoint 2: Protein Secretion (ELISA):
-
Data Analysis: For both endpoints, plot the response (gene expression or protein concentration) against the inhibitor concentration to determine the cellular EC₅₀. A potent compound will show a dose-dependent decrease in both IFNB1 mRNA and secreted IFN-β protein.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of next-generation TBK1 inhibitors. By employing a systematic workflow that integrates rational chemical synthesis with robust biochemical and cellular screening protocols, researchers can efficiently navigate the path from initial hit identification to the optimization of lead compounds. The detailed methodologies provided in this application note offer a validated framework for advancing drug discovery programs targeting TBK1, with the ultimate goal of developing novel therapeutics for inflammatory diseases and cancer.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases [mdpi.com]
- 4. The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. TBK1 Kinase Enzyme System Application Note [promega.com]
- 15. protocols.io [protocols.io]
- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
Application of 4-bromo-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Foreword: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and strategic utilization of "privileged scaffolds." These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, offering a fertile ground for the development of new drugs. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold, bearing a structural resemblance to the endogenous purine bases, which allows it to interact with a wide array of biological targets, particularly protein kinases. Its derivatives have shown significant promise in oncology, immunology, and neurodegenerative diseases.[1][2]
This guide focuses on a particularly valuable intermediate: 4-bromo-1H-pyrazolo[3,4-b]pyridine . The bromine atom at the C4 position is not merely a substituent; it is a versatile chemical handle that unlocks a vast chemical space for derivatization. Through modern cross-coupling methodologies, this bromine atom can be efficiently replaced with a diverse range of functionalities, enabling the fine-tuning of a compound's pharmacological profile. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols and mechanistic insights to empower your drug discovery programs.
I. The Chemical Versatility of this compound: A Hub for Diversification
The strategic importance of this compound lies in the reactivity of the C-Br bond. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis due to their broad substrate scope and functional group tolerance. The two most pivotal transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for the synthesis of 4-bromo-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern drug discovery, acting as a crucial intermediate for kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis, particularly the regioselective introduction of a bromine atom at the C4 position, presents several well-documented challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common hurdles, optimize your reaction conditions, and achieve consistent, high-quality results.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is extremely low, or I'm observing a complete failure of the reaction. What are the primary factors to investigate?
A low or non-existent yield is a frequent issue that can typically be traced back to a few key parameters. A systematic, step-by-step investigation is the most effective troubleshooting strategy.[3][4]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing the cause of low reaction yields.
Causality Checklist:
-
Purity of Starting Materials: The synthesis is highly sensitive to the quality of the 1H-pyrazolo[3,4-b]pyridine starting material or the precursors used to construct it (e.g., 3-aminopyrazole).[3]
-
Expert Insight: Impurities can poison catalysts, participate in side reactions, or alter the electronic properties of the substrate, hindering the desired bromination. Always verify the purity of your starting materials by NMR and/or LC-MS before beginning the synthesis.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or the desired product.[3]
-
Expert Insight: Direct bromination of heteroaromatics can be exothermic. It is often crucial to control the initial temperature by adding the brominating agent slowly at a low temperature (e.g., 0 °C) before gradually warming to room temperature or heating to reflux. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation and avoid prolonged heating.
-
-
Solvent Effects: The choice of solvent is critical as it affects reactant solubility, reaction kinetics, and the reactivity of the brominating agent.[4]
-
Expert Insight: Halogenation reactions are often performed in chlorinated solvents (like Dichloromethane or Chloroform) or polar aprotic solvents (like Acetonitrile). For substrates with poor solubility, DMF can be used, but care must be taken as it can react with some brominating agents. The ideal solvent will fully dissolve the starting material without reacting with any of the reagents.
-
Question 2: My TLC and NMR analysis show multiple products. How can I improve the regioselectivity for the 4-bromo isomer?
The formation of regioisomers is a significant challenge, as the pyrazolo[3,4-b]pyridine ring system has several positions susceptible to electrophilic attack.[3]
Key Parameters Influencing Regioselectivity
Caption: The relationship between key reaction parameters and product selectivity.
Strategies for Enhancing Selectivity:
-
Choice of Brominating Agent: The reactivity and steric bulk of the brominating agent are paramount.
-
N-Bromosuccinimide (NBS): Often a milder and more selective choice than liquid bromine. It generates a low concentration of Br₂ in situ or can react via a radical mechanism, which can alter selectivity.
-
Liquid Bromine (Br₂): Highly reactive and less selective, often requiring acidic conditions. Can lead to over-bromination if not carefully controlled.[1]
-
Phosphorus Tribromide (PBr₃): Typically used for converting hydroxyl groups to bromides, but can also be used for brominating certain heterocycles.[1]
-
-
Use of Protecting Groups: Introducing a bulky protecting group at the N1 position of the pyrazole ring can sterically hinder adjacent positions (like C6) and electronically influence the pyridine ring, potentially favoring substitution at C4.[5][6] Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or PMB (p-methoxybenzyl).
-
Temperature Control: Running the reaction at lower temperatures often enhances selectivity by favoring the product formed via the lowest activation energy pathway. Start at 0 °C or even -78 °C and slowly warm the reaction, monitoring for the appearance of the desired product.
Question 3: Purification of the final this compound is proving difficult due to its polarity and co-eluting impurities.
Purification is a common bottleneck. The nitrogen atoms in the bicyclic system make the compound relatively polar and basic, leading to streaking on silica gel columns and difficult separation from polar byproducts.[3]
Purification Best Practices:
-
Aqueous Work-up: A proper aqueous work-up is essential.
-
Quench the reaction carefully with a reducing agent like aqueous sodium thiosulfate to destroy any excess bromine.
-
Neutralize with a base like sodium bicarbonate to remove acidic byproducts. Be cautious, as your product may have some solubility in the aqueous layer. Ensure thorough extraction with an organic solvent like Ethyl Acetate or DCM.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is most common. If streaking is severe, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia.
-
Mobile Phase: A gradient elution is recommended. Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For very polar compounds, a DCM/Methanol system may be necessary.[7]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or Ethyl Acetate/Hexane) can be a highly effective final purification step to obtain material of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing the this compound core?
There are two primary retrosynthetic approaches:
-
Strategy A: Building the Pyridine Ring onto a Pyrazole Core. This is a very common and versatile method. The synthesis often starts with a commercially available 3-aminopyrazole derivative. This is then reacted with a 1,3-dicarbonyl compound or an equivalent synthon in a condensation reaction, such as the Gould-Jacobs reaction, to form the fused pyridine ring.[2][8] The bromo-substituent can either be present on the pyrazole precursor or introduced after the ring system is formed.
-
Strategy B: Direct Bromination of a Pre-formed 1H-pyrazolo[3,4-b]pyridine. This is a more direct approach but can be challenging in terms of regioselectivity, as discussed in the troubleshooting section. Success depends heavily on the existing substituents on the ring and the precise reaction conditions used.[1]
Q2: Is an N-H protecting group on the pyrazole ring necessary?
While not always strictly required, using a protecting group on the N1 nitrogen is highly recommended for several reasons:
-
Improved Solubility: The unprotected parent heterocycle often has poor solubility in common organic solvents. N1-alkylation or N1-arylation significantly improves solubility.
-
Prevention of N-Bromination: The pyrazole N-H is acidic and can be deprotonated or react with electrophiles. Protection prevents this unwanted side reaction.
-
Regiocontrol: As mentioned earlier, a bulky protecting group can sterically direct bromination to the more accessible C4 position.[5][9]
-
Subsequent Reactions: Protecting groups are often essential for downstream functionalization, such as palladium-catalyzed cross-coupling reactions.[9]
Q3: What are the critical safety precautions for this synthesis?
-
Brominating Agents: Liquid bromine is highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a corrosive solid. Both must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Chlorinated solvents like DCM and chloroform are hazardous. Use them exclusively in a fume hood.
-
Reaction Quenching: The quenching of active bromine with a reducing agent can be exothermic. Perform this step slowly and with cooling (e.g., in an ice bath).
Detailed Experimental Protocols
The following protocols are provided as illustrative examples. They should be adapted based on the specific substrate and laboratory equipment.
Protocol 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction
This protocol describes a common method to build the core ring system, which can then be subjected to bromination (or used as a chloro-precursor for other reactions).[8]
-
Step 1: Condensation. To a solution of 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent like Dowtherm A or glacial acetic acid, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Step 2: Cyclization. Heat the mixture to a high temperature (typically >200 °C if using Dowtherm A) for several hours until TLC analysis indicates the consumption of the starting material and formation of the intermediate ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Step 3: Chlorination. Cool the reaction mixture. After work-up and isolation, treat the intermediate with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, and heat to reflux for 2-4 hours.
-
Step 4: Work-up and Purification. Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize with a strong base (e.g., NaOH or K₂CO₃) and extract the product with ethyl acetate or DCM. Purify by column chromatography on silica gel.
Protocol 2: Direct Bromination of a 1-Protected-1H-pyrazolo[3,4-b]pyridine
This protocol is a general guide for the direct bromination step.
-
Step 1: Dissolution. Dissolve the N1-protected 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask protected from light.
-
Step 2: Cooling. Cool the solution to 0 °C in an ice bath.
-
Step 3: Addition of Brominating Agent. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Step 4: Reaction. Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be required.
-
Step 5: Quenching and Work-up. Once the starting material is consumed, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate. Add saturated aqueous sodium bicarbonate and extract the product with DCM (3x).
-
Step 6: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Condition A (High Selectivity) | Condition B (For Less Reactive Substrates) | Potential Issues |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | Over-bromination, side reactions |
| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM) / Acetic Acid | Solvent reactivity, solubility |
| Temperature | 0 °C to Room Temp | 0 °C to Reflux | Product degradation, loss of selectivity |
| Additive | None | Lewis Acid or Protic Acid | Increased reactivity, but lower selectivity |
Table 1: Comparison of typical reaction conditions for direct bromination.
References
- 1. Page loading... [guidechem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support guide for the chromatographic purification of 4-bromo-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. Given the unique chemical nature of this heterocyclic scaffold—a key intermediate in drug discovery—its purification requires a nuanced approach beyond standard protocols.[1][2] This guide provides in-depth, field-tested solutions to common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary challenges stem from its molecular structure. As a polar, nitrogen-containing heterocycle, it exhibits strong interactions with the stationary phase.[3] Key issues include:
-
High Polarity: The compound often requires highly polar mobile phases for elution, which can reduce selectivity.
-
Strong Adsorption to Silica: The basic nitrogen atoms in the pyrazolopyridine core can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing (streaking) and, in some cases, irreversible adsorption or degradation.[3][4]
-
Solubility: It may have limited solubility in the non-polar solvents typically used to initiate column chromatography, complicating the sample loading process.
Q2: What is a good starting point for a TLC solvent system?
A systematic approach is crucial. Begin by exploring a range of solvent polarities to find a system that provides a retention factor (Rf) between 0.2 and 0.4 for the target compound.[5][6] An ideal Rf in this range on a TLC plate generally translates well to a preparative column separation.[7]
| Polarity Level | Recommended Starting Solvent System | Typical Application |
| Intermediate | 30-50% Ethyl Acetate in Hexanes/Heptane | A good first system to try. Many pyrazolopyridine derivatives show mobility.[8] |
| Polar | 80-100% Ethyl Acetate or 2-5% Methanol in Dichloromethane (DCM) | Often necessary for eluting polar heterocycles.[9][10] |
| Very Polar | 5-10% Methanol in Dichloromethane | Used when the compound shows minimal mobility in less polar systems. |
Always run a TLC before committing to a column to ensure the chosen system provides adequate separation from impurities.[7]
Q3: How do I check if my compound is stable on silica gel?
Compound degradation on silica gel is a common but often overlooked problem that leads to low recovery and the appearance of new, artificial impurities.[4] Perform a simple 2D TLC stability test:
-
Spot your crude material on the bottom-left corner of a TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees counter-clockwise.
-
Run the plate again in the same solvent system.
-
Analysis: If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots appearing in a horizontal line from the main spot.[4] If degradation is observed, consider using a different stationary phase.
Troubleshooting Guide: Column Chromatography
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Problem 1: The compound streaks badly on the TLC plate and column, resulting in poor separation and low recovery.
Cause: This is the most common issue for polar, basic compounds like this compound. The basic nitrogen atoms are interacting too strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing.[3]
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., 40% Ethyl Acetate / 60% Hexanes / 0.5% TEA).[5]
-
Ammonia: For very polar systems, using a solution of 1-2% of 7N ammonia in methanol as the polar component of your mobile phase (e.g., 5% [2% NH3 in MeOH] / 95% DCM) can be highly effective.
-
-
Switch Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for acid-sensitive or basic compounds.[4]
-
Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it yourself.
-
Workflow for Resolving Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Problem 2: My compound is not soluble in the mobile phase, making it difficult to load onto the column.
Cause: The optimal mobile phase for separation (e.g., 20% EtOAc/Hexanes) may be too non-polar to dissolve the crude material effectively. Loading the compound in a strong, polar solvent like pure DCM or Methanol will cause it to precipitate at the top of the column and lead to very poor separation ("band broadening").[11]
Solution: Dry Loading
Dry loading is the superior method for compounds with limited solubility in the eluent.[11]
Experimental Protocol: Dry Loading
-
Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).
-
In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your crude material) to this solution.[11]
-
Swirl the flask to create a uniform slurry.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel impregnated with your crude material.
-
Carefully add this dry powder to the top of your pre-packed column.
-
Gently add a thin layer of sand on top to prevent disturbance and begin elution.
Problem 3: I see two or more very close spots on the TLC, and they co-elute from the column.
Cause: This often indicates the presence of structurally similar impurities, such as regioisomers from the synthesis or starting material that has a similar polarity to the product. Achieving separation requires optimizing the selectivity of the chromatographic system.
Solutions:
-
Solvent System Re-optimization: The goal is to change the nature of the solvent interactions, not just the polarity.
-
Change Solvent Components: If you are using an Ethyl Acetate/Hexane system, try substituting Ethyl Acetate with another solvent of similar polarity, such as Acetone or a Dichloromethane/Methanol mixture. Different solvents interact with your compound and impurities in unique ways, which can dramatically alter selectivity.[5]
-
Example: A mixture of 50% Ethyl Acetate in Hexane might be replaced with 40% Acetone in Hexane or 5% Methanol in Dichloromethane to test for improved separation.
-
-
Employ Gradient Elution: If a single isocratic solvent system cannot separate the spots, a shallow gradient can be effective.
-
Start with a mobile phase where the impurities begin to move off the baseline but the desired product has an Rf close to zero.
-
Slowly and gradually increase the percentage of the more polar solvent. This allows the less polar impurity to elute first, followed by the product, sharpening the bands and improving resolution.
-
General Chromatography Workflow
Caption: Standard workflow for column chromatography purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-bromo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome common challenges and optimize your reaction conditions effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
The Suzuki coupling of this compound can be challenging due to the presence of multiple nitrogen atoms which can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2][3] The electron-deficient nature of the pyridine ring, while activating the C-Br bond for oxidative addition, also enhances the coordinating ability of the ring nitrogens.
Below are common issues encountered during this reaction, along with detailed troubleshooting steps and the underlying scientific principles.
Issue 1: Low to No Conversion of Starting Material
This is one of the most frequent problems and can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
Q: My reaction shows only starting material, or very low conversion to the desired product. What should I investigate first?
A: Start by systematically evaluating your catalyst system, base, and solvent.
-
Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[3]
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are known to be effective for coupling heteroaryl halides.[3] These ligands promote the crucial oxidative addition step and stabilize the palladium catalyst, preventing decomposition. Buchwald-type palladacycle precatalysts are also excellent choices as they are highly active and air-stable.
-
Causality: The steric bulk of these ligands creates a wider "bite angle," which favors reductive elimination (the final product-forming step). Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition to the C-Br bond.
-
-
Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base can lead to reaction failure.
-
Expert Recommendation: Screen a variety of inorganic bases. Potassium phosphate (K₃PO₄) is often a superior choice for nitrogen-containing heterocycles.[2] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also commonly used and should be tested. Ensure you are using at least 2-3 equivalents of the base.
-
Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle. The solubility of the base in the reaction medium is also a key factor.
-
-
Solvent System and Degassing: The solvent must be appropriate for all components of the reaction and must be thoroughly deoxygenated.
-
Expert Recommendation: A mixture of an organic solvent and water is typically required for inorganic bases to function effectively. Common choices include 1,4-dioxane/water, toluene/water, or THF/water. Crucially, you must thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][5] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.
-
Causality: Oxygen is a known poison for palladium catalysts, leading to the formation of inactive palladium oxides. Rigorous exclusion of oxygen is paramount for maintaining catalytic activity throughout the reaction.
-
Issue 2: Formation of Side Products (e.g., Protodebromination, Homocoupling)
The appearance of significant side products indicates that undesired reaction pathways are competing with your desired Suzuki coupling.
Q: I am observing significant amounts of debrominated starting material (1H-pyrazolo[3,4-b]pyridine) and/or homocoupling of my boronic acid. How can I suppress these side reactions?
A: These side reactions are often linked to the stability of your reagents and the reaction conditions.
-
Protodeboronation of the Boronic Acid: This is the protonolysis of the boronic acid, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the desired coupling. This is particularly problematic with heteroaryl boronic acids.[6]
-
Expert Recommendation:
-
Use a milder base: If you are using a very strong base, consider switching to a weaker one like K₂CO₃ or even KF.
-
Use a boronic acid ester: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation and can be used as alternatives to boronic acids.
-
Control the temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.
-
-
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Expert Recommendation: As mentioned previously, ensure your reaction is performed under strictly anaerobic conditions. Thorough degassing is critical.
-
-
Protodebromination of the Starting Material: The replacement of the bromine atom with a hydrogen atom can occur under certain conditions.
-
Expert Recommendation: This can sometimes be caused by impurities in the solvent or reagents. Ensure you are using high-purity, dry solvents. The choice of ligand can also influence this side reaction; screening different ligands may be beneficial.
-
Issue 3: Reaction Stalls at Partial Conversion
A reaction that starts well but fails to go to completion often points to catalyst deactivation over time.
Q: My reaction proceeds to about 50% conversion and then stops. What could be the cause?
A: Catalyst deactivation is the most likely culprit, often due to the unprotected N-H group on the pyrazole ring.
-
Catalyst Inhibition by the N-H Group: The acidic N-H of the pyrazole can react with the palladium catalyst or the base to form an azolyl anion, which can then coordinate to the palladium center and form stable, catalytically inactive complexes.[1][2]
-
Expert Recommendation:
-
N-Protection: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., SEM, PMB, or THP) can prevent this inhibition. This is often the most robust solution, although it adds extra steps to your synthesis.
-
Use of Additives: In some cases, the addition of a small amount of a coordinating solvent like DMF can help to disrupt the formation of inhibitory complexes.
-
Higher Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation and drive the reaction to completion.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H of the pyrazole ring?
A1: While not always strictly necessary, protecting the N-H group is highly recommended, especially if you are struggling with low yields or catalyst deactivation. The unprotected N-H can lead to catalyst inhibition.[1][2] If you wish to avoid a protection/deprotection sequence, you will likely need to invest more time in optimizing the reaction conditions with a robust catalyst system (e.g., a Buchwald precatalyst with a bulky biaryl phosphine ligand).
Q2: Which palladium catalyst is the best starting point?
A2: For challenging substrates like this, a good starting point is a second-generation Buchwald precatalyst such as SPhos-Pd-G2 or XPhos-Pd-G2. These are air-stable and highly active. If you are preparing your catalyst in situ, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos is recommended.
Q3: What is the optimal reaction temperature?
A3: The optimal temperature will depend on the specific catalyst, solvent, and substrates used. A good starting point is typically in the range of 80-110 °C. It is advisable to screen different temperatures to find the best balance between reaction rate and the stability of the catalyst and reagents.
Q4: How important is the purity of my boronic acid?
A4: Very important. Boronic acids can dehydrate to form boroxines, which are often less reactive in Suzuki couplings. It is best to use fresh, high-purity boronic acid. If the purity is questionable, you can try recrystallizing it or converting it to a more stable boronate ester.
Optimized Reaction Conditions: A Comparative Summary
The following table provides a starting point for optimizing your Suzuki coupling conditions based on literature precedents for similar heterocyclic systems.
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Rationale |
| Aryl Halide | This compound (1.0 eq.) | This compound (1.0 eq.) | Substrate |
| Boronic Acid | Arylboronic acid (1.2-1.5 eq.) | Arylboronic acid or ester (1.5-2.0 eq.) | Excess boronic acid can drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | SPhos-Pd-G2 (2 mol%) | Bulky, electron-rich ligands are superior for this substrate. |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) | K₃PO₄ is often more effective for N-heterocycles. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (4:1) | Solvent choice can impact solubility and reaction rate. |
| Temperature | 100 °C | 80-110 °C | Optimization is often required. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., SPhos-Pd-G2, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
References
Technical Support Center: Functionalization of 4-bromo-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the functionalization of 4-bromo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we will address common challenges and side reactions encountered during its functionalization, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you with the knowledge to optimize your reactions, minimize impurities, and accelerate your research.
The 1H-pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in a wide array of biologically active compounds.[1][2] Its functionalization, particularly at the C4 position, is a critical step in the synthesis of novel therapeutic agents. However, like many nitrogen-containing heterocycles, this substrate can be prone to a variety of side reactions that can complicate synthesis and purification. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide & FAQs
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[3][4][5][6] However, the unique electronic properties of the this compound scaffold can lead to specific challenges.
1.1. Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of a debrominated byproduct. What is causing this, and how can I prevent it?
Answer:
The formation of a debrominated (or hydrodehalogenated) byproduct, 1H-pyrazolo[3,4-b]pyridine, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient N-heterocyclic halides.[7][8]
Causality: The primary mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[7] This can occur through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[7][9] This Pd-H species can then undergo reductive elimination with the pyrazolopyridine coordinated to the palladium, yielding the debrominated product instead of the desired cross-coupled product.[9] The electron-deficient nature of the pyrazolopyridine ring makes it more susceptible to this side reaction.[7]
Troubleshooting Strategies:
-
Choice of Base: The base is crucial. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can sometimes promote dehalogenation. Consider using a milder base like K₃PO₄ or an organic base like triethylamine (Et₃N), which may be less likely to generate Pd-H species.[7]
-
Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can be a source of hydrides.[10] Degassing the solvent thoroughly is also critical to remove dissolved oxygen, which can degrade the catalyst.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-C bond over the C-H bond. Ligands like SPhos or XPhos are often effective in suppressing dehalogenation.[7]
-
N-H Protection: The acidic proton on the pyrazole nitrogen can sometimes interfere with the catalytic cycle. Protecting the N-H group, for instance with a Boc or SEM group, can suppress dehalogenation and improve yields.[11] However, this adds extra steps to your synthesis.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. Monitor your reaction closely by TLC or LC-MS to find the optimal temperature that promotes product formation without significant side reactions.
Question: My Suzuki-Miyaura reaction is sluggish, and I'm getting low yields of the desired product. How can I improve the reaction efficiency?
Answer:
Low reactivity in Suzuki-Miyaura couplings with this compound can be due to several factors, including catalyst inhibition and suboptimal reaction conditions.
Causality: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium catalyst, effectively inhibiting its activity.[12] This is a common issue with nitrogen-containing heterocycles. Additionally, the choice of catalyst, ligand, base, and solvent all play a synergistic role in the efficiency of the catalytic cycle.[13]
Troubleshooting Strategies:
-
Catalyst and Ligand Screening: The combination of the palladium precursor and the ligand is paramount. For challenging substrates like this, pre-formed catalysts such as XPhos Pd G2 or G3 can be highly effective.[14] Experiment with different ligands, moving from simple triphenylphosphine to more specialized biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Base Optimization: The base not only activates the boronic acid but also influences the overall reaction kinetics.[13] A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal conditions for your specific substrates.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents include dioxane, toluene, and DMF.[15] Sometimes a mixture of solvents, such as dioxane/water, can be beneficial, although care must be taken to control the amount of water to avoid dehalogenation.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate slow reactions and improve yields by providing rapid and uniform heating.[14]
1.2. Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What are the common pitfalls?
Answer:
Buchwald-Hartwig aminations with electron-deficient bromopyridines can be challenging.[12] The issues are often related to catalyst inhibition and the nucleophilicity of the amine.
Causality: Similar to Suzuki couplings, the pyridine nitrogen can coordinate to the palladium catalyst and hinder its activity.[12] Furthermore, the choice of base is critical for deprotonating the amine to form the active nucleophile without causing side reactions.[16] The steric and electronic properties of both the pyrazolopyridine and the amine coupling partner will heavily influence the reaction's success.
Troubleshooting Strategies:
-
Ligand is Key: For Buchwald-Hartwig reactions, sterically hindered and electron-rich ligands are essential to facilitate the catalytic cycle.[12] Consider ligands such as Josiphos-type ligands, BrettPhos, or DavePhos.
-
Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[17] However, the optimal base can be substrate-dependent, so a screen may be necessary.
-
Solvent Considerations: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[12][18] Ensure they are thoroughly degassed.
-
Protecting the Pyrazole N-H: If you are coupling with a primary amine, there is a possibility of competitive N-arylation at the pyrazole nitrogen. Protecting this position can direct the reaction to the desired C-N bond formation.
-
Consider Copper Catalysis (Ullmann-type): For some amine couplings, particularly with N-H containing heterocycles, Ullmann-type copper-catalyzed reactions can be a viable alternative to palladium-catalyzed methods.[19]
1.3. Sonogashira Coupling
Question: I am observing homocoupling of my terminal alkyne (Glaser coupling) as a major side product in my Sonogashira reaction with this compound. How can I suppress this?
Answer:
Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[20]
Causality: The copper(I) co-catalyst, while accelerating the desired cross-coupling, can also catalyze the oxidative dimerization of the terminal alkyne, particularly in the presence of oxygen.[21][22]
Troubleshooting Strategies:
-
Strictly Anaerobic Conditions: The most critical factor is to rigorously exclude oxygen from the reaction mixture. This can be achieved by using Schlenk techniques or a glovebox and thoroughly degassing all solvents and reagents.
-
Copper-Free Conditions: It is possible to run Sonogashira couplings without a copper co-catalyst, although this may require higher temperatures and a different palladium/ligand system.[21]
-
Amine Base/Solvent: Using an amine as both the base and solvent (e.g., triethylamine or diisopropylamine) can help to suppress Glaser coupling. The amine can coordinate to the copper, preventing the oxidative homocoupling pathway.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
Section 2: Other Functionalization Reactions
Question: Can I perform a nucleophilic aromatic substitution (SNA) on this compound?
Answer:
Direct SNAr on this compound is generally difficult.
Causality: While the pyridine ring is electron-deficient, which is a prerequisite for SNAr, the bromo substituent is not a sufficiently good leaving group unless the ring is highly activated by strong electron-withdrawing groups. Palladium-catalyzed cross-coupling reactions are typically much more efficient and versatile for functionalizing this position.
Alternative Strategies:
-
Metal-Halogen Exchange: An alternative approach for introducing nucleophiles is to first perform a metal-halogen exchange (e.g., with n-BuLi or a Grignard reagent) followed by quenching with an electrophile. However, this can be complicated by the acidic N-H proton and potential for side reactions. Using a base like n-BuNa has been shown to circumvent nucleophilic addition side reactions that are observed with organolithium bases in some pyridine systems.[23]
-
Directed C-H Functionalization: If the C4 position were unfunctionalized, directed C-H activation/functionalization could be an option, though this is a more advanced strategy.[24][25]
Data & Protocols
Troubleshooting Summary Table for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution(s) |
| Significant Debromination | Formation of Pd-H species | Use milder base (K₃PO₄), ensure anhydrous conditions, use bulky/electron-rich ligands (e.g., SPhos), consider N-H protection. |
| Low Yield / Sluggish Reaction | Catalyst inhibition by N-coordination | Screen different Pd precursors and ligands (e.g., XPhos Pd G3), optimize base and solvent, consider microwave heating. |
| Poor Reproducibility | Impurities in reagents/solvents, atmospheric contamination | Use high-purity reagents, ensure solvents are anhydrous and degassed, maintain a strict inert atmosphere. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the dehalogenation side reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate, 2.5 equivalents), finely ground and dried
-
Anhydrous and degassed 1,4-dioxane
-
Anhydrous and degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of the anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining 1,4-dioxane and a minimal amount of water (e.g., a 10:1 dioxane:water ratio). The water is crucial for the catalytic cycle but excessive amounts can promote dehalogenation.[10]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Key Side Reactions in Palladium-Catalyzed Couplings
Caption: Catalytic cycle of Suzuki coupling showing the desired pathway and the competing dehalogenation side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.[26]
This technical support guide provides a foundational understanding of the common side reactions and challenges associated with the functionalization of this compound. By understanding the underlying causes of these issues, you can make more informed decisions in your experimental design, leading to more efficient and successful syntheses.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. mdpi.com [mdpi.com]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. DSpace [repository.kaust.edu.sa]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridines. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common regioselectivity challenges encountered during the synthesis of this important heterocyclic scaffold.[1][2][3] As a privileged structure in medicinal chemistry, controlling the regiochemical outcome of your reactions is paramount for efficient drug discovery and development.[1][2][3]
This center is structured to address specific issues through a question-and-answer format, combining mechanistic explanations with actionable protocols.
Part 1: Troubleshooting Common Regioselectivity Issues
This section addresses specific problems you might be facing in the lab, providing potential causes and evidence-based solutions.
Question 1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
Probable Cause: When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, the regioselectivity is dictated by the relative electrophilicity of the two carbonyl groups. If the electronic and steric environments of the carbonyls are similar, a mixture of products is often unavoidable.[4]
Solutions & Rationale:
-
Exploit Electronic Differences: The key is to select a 1,3-dicarbonyl compound with significantly different electrophilic centers. For instance, using a β-ketoester or a trifluoromethyl-1,3-diketone can direct the initial nucleophilic attack. The more electrophilic carbonyl will preferentially react with the exocyclic amino group of the 5-aminopyrazole.[4] For example, with 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic, leading to a predictable regiochemical outcome.[4]
-
Modify Reaction Conditions: While the substrate's intrinsic properties are dominant, reaction conditions can sometimes influence the product ratio.
-
Solvent: The polarity of the solvent can influence the transition state energies of the competing pathways. It is recommended to screen a range of solvents from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene, xylene).
-
Catalyst: Acid or base catalysis can alter the rate-determining step and potentially favor one cyclization pathway over the other. Brønsted acids like acetic acid or p-toluenesulfonic acid are commonly employed.[5]
-
Experimental Protocol: Regioselective Synthesis using a β-Ketoester
-
To a solution of the 5-aminopyrazole (1.0 eq) in glacial acetic acid (0.2 M), add the unsymmetrical β-ketoester (1.1 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Question 2: I am attempting an N-alkylation of my pyrazolo[3,4-b]pyridine, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve selective N1-alkylation?
Probable Cause: The pyrazole core of the pyrazolo[3,4-b]pyridine system possesses two nucleophilic nitrogen atoms (N1 and N2).[4][5] Direct alkylation often leads to a mixture of regioisomers, with the ratio depending on a delicate balance of steric and electronic factors.[6][7] The 1H-tautomer is generally more stable than the 2H-tautomer, but this does not always translate to exclusive reactivity at the N1 position under kinetic control.[4][5]
Solutions & Rationale:
-
Steric Hindrance: The most reliable way to control N-alkylation is to leverage steric effects.
-
Substrate Control: If your pyrazolo[3,4-b]pyridine has a bulky substituent at the C6 position, alkylation will be sterically directed to the more accessible N1 position.
-
Reagent Control: Employing a bulky alkylating agent can also favor reaction at the less hindered nitrogen.
-
-
Reaction Conditions: The choice of base and solvent system is critical and can dramatically shift the N1/N2 ratio.[8]
-
Base and Counter-ion: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF often favor N1 alkylation. The nature of the cation can also play a role in coordinating to the pyrazole anion.[8]
-
Thermodynamic vs. Kinetic Control: N1-alkylated products are often the thermodynamically more stable isomers. Running the reaction at a higher temperature for a longer duration might allow for equilibration to the thermodynamic product. A recent study on indazole alkylation demonstrated that high selectivity for N1 could be achieved under thermodynamic control.[9]
-
Troubleshooting Workflow for N-Alkylation
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 9. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Solubility of 4-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives
Welcome to the technical support center for 4-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing the solubility of this important class of compounds. Poor aqueous solubility is a common hurdle in the development of new chemical entities, and this guide offers a structured approach to understanding and overcoming these challenges.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives showing poor solubility in aqueous solutions?
A1: The this compound scaffold, while containing nitrogen atoms that can engage in hydrogen bonding, is a relatively rigid and planar heterocyclic system. This planarity can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, the bromo-substituent and the aromatic nature of the rings contribute to a degree of lipophilicity, which can limit solubility in polar solvents like water.
Q2: What is the general solubility profile of these compounds in common organic solvents?
A2: Generally, this compound derivatives are expected to have better solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). They may have moderate solubility in polar protic solvents like ethanol and methanol, and lower solubility in nonpolar solvents such as hexanes and toluene. However, the specific substitution pattern on the core scaffold will significantly influence the solubility in any given solvent.
Q3: How does pH influence the solubility of these derivatives?
A3: The 1H-pyrazolo[3,4-b]pyridine core contains a pyridine nitrogen atom which is basic and can be protonated to form a salt. The predicted pKa of the parent 1H-pyrazolo[3,4-b]pyridine is approximately 10.87[1]. For the related isomer, 4-bromo-1H-pyrazolo[3,4-c]pyridine, a predicted pKa is around 9.72[2]. This suggests that at pH values significantly below the pKa, the pyridine nitrogen will be protonated, forming a cationic species. This charged form will have significantly higher aqueous solubility than the neutral form. Therefore, adjusting the pH to the acidic range is a primary strategy for enhancing aqueous solubility.
Q4: Can I use co-solvents to improve solubility for in vitro assays?
A4: Yes, using a water-miscible co-solvent is a very common and effective strategy. Typically, a stock solution is prepared in a solvent like DMSO, and then this stock is diluted into the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic co-solvent is low enough to not affect the biological assay and that the compound does not precipitate upon dilution. A general guideline is to keep the final DMSO concentration below 1%, and ideally below 0.5%.
Q5: Are there any known formulation strategies for pyrazolopyridine-based drugs?
A5: Yes, several drugs containing the pyrazolopyridine scaffold have been successfully formulated.[3][4][5] Strategies often involve the use of enabling technologies such as solid dispersions, cyclodextrin complexation, and salt formation to improve oral bioavailability. These approaches are designed to either present the drug in a higher energy amorphous state or to increase its apparent solubility in the gastrointestinal tract.
II. Troubleshooting Guide: Practical Solutions for Solubility Challenges
This section provides a more detailed, step-by-step approach to addressing specific solubility issues you may encounter during your experiments.
Issue 1: Compound crashes out of solution when diluting a DMSO stock into aqueous buffer.
Causality: This is a common issue for compounds with low aqueous solubility. When the concentrated DMSO stock is introduced into the aqueous buffer, the local concentration of the compound exceeds its solubility limit in the mixed solvent system, leading to precipitation.
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation upon dilution.
Step-by-Step Protocol:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will lower the local concentration upon dilution into the aqueous buffer.
-
Modify the Dilution Method:
-
Instead of adding the stock solution directly to the buffer, add the buffer to the stock solution while vortexing.
-
Perform a serial dilution. For example, first dilute the DMSO stock into a smaller volume of buffer containing a higher percentage of co-solvent, and then perform a final dilution into the target buffer.
-
-
Incorporate Solubilizing Excipients:
-
Add a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 to the aqueous buffer at a low concentration (e.g., 0.01-0.1%).[6]
-
Consider the use of cyclodextrins (see Section III for a detailed protocol).
-
-
Evaluate Alternative Co-solvents: If your assay allows, consider using other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) 400, which may offer different solubilizing properties.
Issue 2: Low and inconsistent results in cell-based assays, potentially due to poor solubility.
Causality: If a compound has poor solubility in the cell culture medium, its effective concentration at the cell surface will be much lower and more variable than the nominal concentration. This can lead to underestimation of potency and poor reproducibility.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting solubility-related assay variability.
Step-by-Step Protocol:
-
Visual Inspection: Prepare the highest concentration of your compound in the cell culture medium and visually inspect for any signs of precipitation (cloudiness, particles) under a microscope.
-
Kinetic Solubility Assay: Perform a simple kinetic solubility assay. This can be done by preparing a dilution series of your compound in the assay buffer, incubating for a relevant period, and then centrifuging or filtering to remove any precipitate. The concentration in the supernatant can then be measured by HPLC-UV or LC-MS/MS.
-
Formulation Optimization in Media:
-
pH Adjustment: As the pyridine nitrogen is basic, slightly acidifying the media (if tolerated by the cells for the duration of the experiment) can improve solubility.[]
-
Serum Effects: The presence of serum proteins in the media can sometimes help to solubilize lipophilic compounds. Compare the solubility in serum-free vs. serum-containing media.
-
-
Orthogonal Assay Validation: If possible, validate your findings with an assay that is less sensitive to solubility, such as a target-binding assay with purified protein.
III. Detailed Protocols for Solubility Enhancement
This section provides detailed, step-by-step methodologies for key solubility enhancement techniques applicable to this compound derivatives.
Protocol 1: pH-Dependent Solubility Profile Generation
Objective: To determine the aqueous solubility of a this compound derivative at different pH values.
Materials:
-
Your this compound derivative
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC or LC-MS/MS for quantification
-
Shaking incubator
-
Centrifuge or filtration apparatus
Procedure:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed or filter through a 0.22 µm filter to remove undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Data Interpretation:
| pH Range | Expected Solubility | Rationale |
| pH < (pKa - 2) | High and relatively constant | The compound is predominantly in its protonated, more soluble form. |
| pH ≈ pKa | Solubility changes significantly | A mixture of the neutral and protonated forms exists. |
| pH > (pKa + 2) | Low and relatively constant | The compound is predominantly in its neutral, less soluble form. |
Protocol 2: Formulation with Cyclodextrins
Objective: To prepare an inclusion complex of a this compound derivative with a cyclodextrin to enhance aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and oral formulations.[8]
Materials:
-
Your this compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional)
Procedure (Kneading Method): [9]
-
Place a known amount of HP-β-CD in a mortar.
-
Add a small amount of water to form a paste.
-
Add your compound to the paste (a molar ratio of 1:1 is a good starting point).
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven or by lyophilization.
-
The resulting powder is the inclusion complex, which can be tested for its solubility and dissolution rate.
Procedure (Co-Solvent Evaporation Method): [9]
-
Dissolve the this compound derivative in a suitable organic solvent (e.g., ethanol or methanol).
-
Dissolve the HP-β-CD in water.
-
Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring for several hours to allow for complex formation.
-
Remove the solvents by rotary evaporation to obtain a solid film.
-
Further dry the solid under vacuum.
Protocol 3: Preparation of Amorphous Solid Dispersions
Objective: To prepare an amorphous solid dispersion of a this compound derivative with a hydrophilic polymer to improve its dissolution rate. Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[10]
Materials:
-
Your this compound derivative
-
A suitable polymer (e.g., PVP K30, HPMC)
-
A common solvent for both the drug and the polymer (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or spray dryer
Procedure (Solvent Evaporation Method): [6]
-
Dissolve both your compound and the polymer in a common solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal formulation.
-
Ensure complete dissolution to achieve a molecular-level dispersion.
-
Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.
-
The resulting solid film is the amorphous solid dispersion. Scrape the solid from the flask and dry it further under vacuum to remove any residual solvent.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
Spray Drying: For larger scale and more controlled particle formation, spray drying is an efficient technology.[11] In this method, the drug-polymer solution is atomized into a hot gas stream, leading to rapid solvent evaporation and the formation of solid dispersion particles.
IV. References
-
1H-pyrazolo[3,4-b]pyridine - ChemBK. (2024-04-09). Available at: --INVALID-LINK--
-
4-Bromo-1H-pyrazolo[3,4-c]pyridine AldrichCPR 1032943-43-3 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) - RSC Publishing. (2023-04-03). Available at: --INVALID-LINK--
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. Available at: --INVALID-LINK--
-
4-BROMO-1H-PYRAZOLO[3,4-C]PYRIDINE 1032943-43-3 wiki - Guidechem. Available at: --INVALID-LINK--
-
Help with 4-Bromopyridine HCl : r/Chempros - Reddit. (2024-10-04). Available at: --INVALID-LINK--
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012-10-30). Available at: --INVALID-LINK--
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: --INVALID-LINK--
-
Examples of drugs based on pyrazolopyridine derivatives. - ResearchGate. Available at: --INVALID-LINK--
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. (2018-01-29). Available at: --INVALID-LINK--
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. Available at: --INVALID-LINK--
-
Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015-11-16). Available at: --INVALID-LINK--
-
1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem. Available at: --INVALID-LINK--
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: --INVALID-LINK--
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - Global Pharmaceutical Sciences Review - GPSR. Available at: --INVALID-LINK--
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: --INVALID-LINK--
-
Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. Available at: --INVALID-LINK--
-
Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: formulation and process considerations - PubMed. (2013-08-30). Available at: --INVALID-LINK--
-
pH Adjustment and Co-Solvent Optimization - BOC Sciences. Available at: --INVALID-LINK--
-
Examples of marketed pyrazolopyridine drugs. - ResearchGate. Available at: --INVALID-LINK--
-
4-Bromo-1H-Pyrazolo[3,4-C]Pyridine - PubChem. Available at: --INVALID-LINK--
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: --INVALID-LINK--
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available at: --INVALID-LINK--
-
6-Bromo-1H-pyrazolo[3,4-b]pyridine - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. Available at: --INVALID-LINK--
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpsrjournal.com [gpsrjournal.com]
- 10. japsonline.com [japsonline.com]
- 11. Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: formulation and process considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection Strategies for N-Protected Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-protected pyrazolo[3,4-b]pyridines. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of bioactive compounds.[1][2][3][4][5] The strategic use of nitrogen protecting groups is crucial for successful synthetic campaigns. However, the deprotection step can often be a source of experimental challenges.
This guide provides in-depth, troubleshooting-focused answers to common questions encountered in the lab. We will move beyond simple procedural lists to explain the "why" behind the "how," empowering you to make informed decisions and optimize your deprotection strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group. While its removal is often straightforward, the specific conditions can significantly impact yield and purity, especially with the sensitive pyrazolo[3,4-b]pyridine core.
Question: I'm seeing incomplete Boc deprotection using standard TFA/DCM conditions. How can I drive the reaction to completion?
Answer: Incomplete deprotection is a common hurdle. Here’s a systematic approach to troubleshooting:
-
Increase TFA Equivalents and Concentration: While a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard starting point, stubborn substrates may require a higher concentration or even neat TFA.[6] It's a delicate balance, as overly harsh conditions can lead to side reactions.
-
Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50°C can significantly accelerate the cleavage of the Boc group.[7]
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS. Some deprotections may require several hours to reach completion.[6][8]
-
Consider Alternative Acidic Reagents: 4M HCl in dioxane is a powerful alternative to TFA and is often used for complete Boc removal.[9][10] However, be mindful of potential side reactions with acid-sensitive functional groups on your molecule.
Question: My Boc deprotection with TFA is complete, but I'm observing significant side product formation. What's happening and how can I prevent it?
Answer: The primary culprit is often the reactive tert-butyl cation generated during the deprotection mechanism.[11] This carbocation can alkylate electron-rich aromatic rings or other nucleophilic sites on your pyrazolo[3,4-b]pyridine.
-
Mechanism of Side Product Formation:
-
Protonation of the Boc-carbonyl oxygen by TFA.
-
Cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
The carbamic acid decarboxylates to yield the free amine and CO2.
-
The tert-butyl cation can then react with your desired product or other species in the reaction mixture.
-
-
Troubleshooting Strategies:
-
Use a Scavenger: The most effective way to mitigate side reactions is to add a scavenger to trap the tert-butyl cation. Anisole, thioanisole, or triethylsilane are excellent choices. Add 1-2 equivalents of the scavenger to the reaction mixture along with the TFA.
-
Lower the Reaction Temperature: Running the deprotection at 0°C can help to control the rate of side reactions.[9]
-
Dilute Conditions: While seemingly counterintuitive for driving the reaction to completion, more dilute conditions can sometimes disfavor bimolecular side reactions.[9]
-
Question: I'm struggling with the workup of my TFA-mediated Boc deprotection. How can I efficiently isolate my product?
Answer: The workup can be challenging, especially if your product is highly polar or has poor solubility.
-
Standard Aqueous Workup:
-
Remove the TFA and solvent in vacuo.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) until CO2 evolution ceases.[6][12]
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.
-
-
Troubleshooting Workup Issues:
-
Emulsion Formation: If an emulsion forms during the basic wash, adding more brine or filtering the mixture through Celite can help to break it.
-
Product Precipitation: If your product precipitates during neutralization, you may need to use a different solvent system or perform the neutralization at a lower temperature.
-
Alternative Workup - Ion-Exchange Resin: For particularly water-soluble products, using a basic ion-exchange resin like Amberlyst A-21 can be an effective way to neutralize the TFA salt without an aqueous wash.[12][13]
-
Cbz Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group that can be removed under various conditions, offering orthogonality to acid-labile groups like Boc.
Question: My catalytic hydrogenation for Cbz deprotection is slow or incomplete. What factors should I consider?
Answer: Catalytic hydrogenation is the most common method for Cbz cleavage, but its efficiency can be influenced by several factors.
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) is the workhorse catalyst. Ensure you are using a fresh, high-quality catalyst. Typically, 10 mol% of palladium is used.
-
Hydrogen Pressure: While many reactions proceed at atmospheric pressure (using a hydrogen balloon), increasing the pressure to 50 psi in a sealed system can significantly accelerate the reaction.
-
Solvent Selection: Methanol, ethanol, and ethyl acetate are common solvents. Ensure your starting material is fully dissolved.
-
Catalyst Poisoning: The pyrazolo[3,4-b]pyridine core itself, being a nitrogen-containing heterocycle, can act as a catalyst poison.[14][15] If you suspect catalyst poisoning, consider the following:
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to overcome the inhibitory effects.
-
Use a Different Catalyst: Platinum oxide (PtO2, Adam's catalyst) can sometimes be more effective in the presence of nitrogen heterocycles.
-
Additive-Mediated Deprotection: The addition of a small amount of acid, such as acetic acid or HCl, can sometimes enhance the rate of hydrogenolysis.
-
Question: I have other reducible functional groups in my molecule (e.g., nitro, alkene). How can I selectively remove the Cbz group?
Answer: Achieving chemoselectivity is a common challenge.
-
Transfer Hydrogenation: Instead of using hydrogen gas, transfer hydrogenation with a hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene can offer greater selectivity.
-
Lewis Acid-Mediated Deprotection: Lewis acids such as TMSI (trimethylsilyl iodide) or BBr3 (boron tribromide) can cleave Cbz groups under non-reductive conditions.[16] This is a good option if your molecule is sensitive to hydrogenation.
-
Acid-Mediated Cleavage: Strong acids like HBr in acetic acid can also cleave Cbz groups, although this method is less common and may not be compatible with acid-sensitive functionalities.[17]
SEM Deprotection
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust protecting group, often requiring specific conditions for its removal.
Question: I'm having difficulty cleaving the SEM group from my pyrazolo[3,4-b]pyridine. What are the recommended conditions?
Answer: SEM deprotection typically proceeds through a two-step process involving fluoride-mediated cleavage of the silicon-carbon bond followed by the collapse of the resulting intermediate.
-
Fluoride Sources:
-
Tetrabutylammonium Fluoride (TBAF): This is the most common reagent for SEM deprotection. Use a 1M solution in THF and heat the reaction if necessary.
-
Cesium Fluoride (CsF): In some cases, CsF in a polar aprotic solvent like DMF or NMP can be more effective, especially for sterically hindered substrates.
-
-
Acidic Conditions: Strong acids like TFA can also be used for SEM deprotection, although this is less common and may require elevated temperatures.[8]
-
Lewis Acids: Lewis acids like boron trifluoride etherate (BF3·OEt2) can also facilitate SEM cleavage.[18]
Question: My SEM deprotection is leading to a complex mixture of products. What could be the issue?
Answer: The intermediate formed during SEM deprotection can be reactive.
-
Incomplete Reaction: Ensure you are using a sufficient excess of the fluoride source and allowing the reaction to proceed to completion.
-
Side Reactions of the Intermediate: The intermediate can potentially react with other functional groups in your molecule. Running the reaction at a lower temperature or using a milder fluoride source may help to minimize side reactions.
-
Workup: The workup for fluoride-mediated reactions can sometimes be tricky due to the formation of silicate byproducts. An aqueous wash is typically required to remove these.
Workflow & Protocol Summaries
General Boc Deprotection Protocol (TFA/DCM)
Caption: Boc deprotection workflow using TFA in DCM.
General Cbz Deprotection Protocol (Catalytic Hydrogenation)
Caption: Cbz deprotection workflow via catalytic hydrogenation.
Comparative Data on Deprotection Methods
| Protecting Group | Reagents | Typical Conditions | Key Considerations |
| Boc | TFA, DCM | 0°C to RT, 1-4 h | Use scavengers to prevent side reactions.[11] |
| 4M HCl in dioxane | 0°C to RT, 1-2 h | Potent, but may cleave other acid-labile groups.[9][10] | |
| NaBH4 in EtOH | RT | Selective for certain N-Boc heterocycles.[19] | |
| Cbz | H2, Pd/C | RT, atmospheric pressure, 2-16 h | Catalyst poisoning can be an issue.[14][15] |
| NH4HCO2, Pd/C | Reflux in MeOH, 1-3 h | Good for substrates with other reducible groups. | |
| TMSI, CH2Cl2 | 0°C to RT, 1-2 h | Non-reductive, useful for complex molecules.[16] | |
| SEM | TBAF, THF | RT to 60°C, 2-12 h | Most common method.[8] |
| BF3·OEt2, DCM | 0°C to RT, 1-4 h | Lewis acid-mediated alternative.[18] |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tdcommons.org [tdcommons.org]
- 18. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 19. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyrazolo[3,4-b]pyridine Isomers: A Guide for Researchers
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the purine bases of DNA and RNA. This structural similarity has made it a focal point for the development of a diverse array of therapeutic agents. The biological activity of these compounds, however, is exquisitely sensitive to their isomeric form. The orientation of the pyrazole ring in relation to the pyridine ring, as well as the positional placement of various substituents, can dramatically alter the compound's interaction with biological targets. This guide provides an in-depth comparison of the biological activities of pyrazolo[3,4-b]pyridine isomers, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.
The Critical Influence of Isomerism on Biological Function
Pyrazolo[3,4-b]pyridines can exist as two primary tautomeric isomers: the 1H- and 2H-forms. Computational studies have demonstrated the greater thermodynamic stability of the 1H-tautomer[1]. This inherent stability often translates to a higher prevalence of 1H-isomers in synthetic schemes and, consequently, a greater body of research on their biological activities. However, the less stable 2H-isomers should not be disregarded, as they may present unique binding modes and pharmacological profiles.
Beyond tautomerism, the regiochemistry of substituent placement on the bicyclic core is a critical determinant of biological activity. The differential positioning of functional groups on the pyrazole or pyridine ring can lead to profound differences in target affinity, selectivity, and pharmacokinetic properties. This guide will delve into specific examples from recent literature to illustrate these principles.
Comparative Biological Activities of Pyrazolo[3,4-b]pyridine Isomers
The versatility of the pyrazolo[3,4-b]pyridine scaffold has led to its exploration in a multitude of therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: A Tale of Kinase Inhibition
A significant portion of research into pyrazolo[3,4-b]pyridines has focused on their potential as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Cyclin-Dependent Kinase (CDK) Inhibition:
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle[2][3]. For instance, 3,5-disubstituted pyrazolo[3,4-b]pyridines have demonstrated potent and selective CDK inhibitory activities, leading to the inhibition of cellular proliferation in human tumor cells[2]. The N(1)-H of the pyrazole ring is often crucial for forming hydrogen bond interactions within the ATP-binding pocket of the kinase, as observed in the solid-state structure of a CDK2 inhibitor bound to the enzyme[3].
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
In the context of FGFR inhibition, the importance of the N(1)-H of the 1H-pyrazolo[3,4-b]pyridine core is again highlighted. A study on a series of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR kinase inhibitors revealed that N-methylation of the pyrazole nitrogen completely abrogated the enzymatic activity, strongly suggesting the involvement of the N(1)-H in hydrogen bonding interactions within the FGFR1 kinase domain[4]. This underscores the critical role of this specific isomeric feature for potent inhibition.
Tropomyosin Receptor Kinase (TRK) Inhibition:
A study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors provided a direct comparison of isomeric activity. Compounds C03, C09, and C10, which are isomers, all exhibited nanomolar inhibitory activity against TRKA[5][6]. Molecular docking studies revealed that these isomers adopt similar binding modes within the ATP pocket of TRKA, with the pyrazolyl moiety forming crucial hydrogen bonds with the hinge region residues Glu590 and Met592[6]. This indicates that, in this specific scaffold, certain isomeric variations might be well-tolerated without a significant loss of binding affinity.
Topoisomerase IIα Inhibition:
Recent studies have also explored pyrazolo[3,4-b]pyridines as Topoisomerase IIα inhibitors. One promising compound, 8c, demonstrated potent and broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines[7]. Mechanistic studies revealed that this compound induced DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis[7].
Data Summary: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound/Series | Target Kinase(s) | Key Findings | Reference |
| 3,5-disubstituted pyrazolo[3,4-b]pyridines | CDK1 | Potent and selective CDK inhibition, in vitro and in vivo antitumor activity. | [2] |
| 1H-pyrazolo[3,4-b]pyridine derivatives | FGFR | N-methylation of the pyrazole nitrogen led to a complete loss of activity. | [4] |
| Pyrazolo[3,4-b]pyridine derivatives (C03, C09, C10) | TRKA, TRKB, TRKC | Nanomolar pan-TRK inhibition with good selectivity over other kinases. | [5][6] |
| Indole-conjugated pyrazolo[3,4-b]pyridine (8c) | Topoisomerase IIα | Potent, broad-spectrum antiproliferative activity; induced DNA damage and apoptosis. | [7] |
Antimicrobial Activity: A Broad Spectrum of Action
The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.
A series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[8]. Several of the pyrazolo[3,4-b]pyridine derivatives displayed moderate antibacterial activity[8].
In another study, novel pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their antimicrobial and antiproliferative activities[9]. The majority of the tested compounds exhibited slight to high antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL against various microorganisms[9]. Notably, one compound showed activity against the fungal strain Fusarium oxysporum that was comparable to the standard drug Amphotericin B[9].
The design of molecular hybrids incorporating the pyrazolo[3,4-b]pyridine scaffold with other pharmacologically active moieties, such as triazoles, has also been explored to enhance antibacterial potency[10].
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are representative methodologies for evaluating the biological activities of pyrazolo[3,4-b]pyridine isomers.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a suitable kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).
-
Dilute the target kinase to a working concentration in the reaction buffer.
-
Prepare a solution containing the kinase-specific substrate and ATP at a concentration close to the Km value.
-
Perform serial dilutions of the test pyrazolo[3,4-b]pyridine isomers in DMSO, followed by dilution in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well or 384-well microplate, add the diluted kinase to each well.
-
Add the serially diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
-
Detection and Analysis:
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as radiometric assays (e.g., 32P-ATP) or non-radioactive methods like ADP-Glo™, which measures the amount of ADP produced.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow for MTT Cell Proliferation Assay
Caption: Workflow for an MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density.
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine isomers in the growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired period (typically 48-72 hours).
-
-
MTT Assay and Data Analysis:
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile platform for the design of biologically active molecules. The evidence clearly indicates that the isomeric form of these compounds is a critical determinant of their pharmacological activity. The position of the nitrogen atom in the pyrazole ring and the regiochemistry of substituents on the bicyclic system profoundly influence interactions with biological targets, particularly kinases.
Future research should continue to systematically explore the structure-activity relationships of different pyrazolo[3,4-b]pyridine isomers. The synthesis and evaluation of a wider range of positional isomers, including the less-explored 2H-isomers, could unveil novel pharmacological profiles. Furthermore, the use of computational modeling and structural biology will be invaluable in understanding the molecular basis of isomer-specific activity and in guiding the rational design of next-generation therapeutics. By carefully considering the nuances of isomerism, researchers can unlock the full potential of the pyrazolo[3,4-b]pyridine scaffold in the development of innovative treatments for cancer, infectious diseases, and beyond.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Goldilocks Handle: A Comparative Guide to 4-bromo-1H-pyrazolo[3,4-b]pyridine in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone of modern medicinal chemistry. Its structural resemblance to native purines allows it to effectively interact with a multitude of biological targets, particularly kinases, making it a "privileged scaffold" in the design of novel therapeutics.[1][2][3] However, the unadorned scaffold is merely a starting point. Its true therapeutic potential is unlocked through precise, strategic functionalization. This is where halogenated intermediates, particularly 4-bromo-1H-pyrazolo[3,4-b]pyridine, become indispensable tools, acting as versatile synthetic handles for the intricate molecular architecture required for potent and selective drugs.[4][5]
This guide provides an in-depth comparison of this compound against its chloro and iodo analogs. We will move beyond mere procedural descriptions to explore the causal factors governing reactivity, empowering you to make strategic, data-driven decisions in your synthetic campaigns.
The Strategic Value of the C4-Halogen
Halogens on the pyrazolopyridine ring are the linchpins of cross-coupling chemistry, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The choice of halogen—chlorine, bromine, or iodine—is a critical decision that balances reactivity, stability, cost, and selectivity. The C4 position is particularly strategic for derivatization, as modifications at this vector often extend into solvent-exposed regions of a protein's binding pocket, providing a powerful means to enhance potency and modulate selectivity.
Caption: Strategic importance of the C4-halogen on the pyrazolo[3,4-b]pyridine scaffold.
Head-to-Head in the Trenches: Bromo vs. Chloro vs. Iodo Analogs
The performance of a halogenated pyrazolopyridine is most critically assessed in the context of palladium-catalyzed cross-coupling reactions. Let's dissect the key differences.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the workhorse for C-C bond formation in drug discovery. The reactivity of the C-X bond in the crucial oxidative addition step generally follows the order: I > Br > Cl .[6] This trend is inversely related to bond dissociation energy; the weaker C-I bond is cleaved more readily by the palladium catalyst than the robust C-Cl bond.
-
4-Iodo-1H-pyrazolo[3,4-b]pyridine: As the most reactive analog, it facilitates coupling under the mildest conditions, often requiring lower temperatures and less activated catalyst systems.[6][7] This is a distinct advantage when working with thermally sensitive substrates. However, this high reactivity comes at a price: iodo-derivatives are typically more expensive and can be prone to a key side reaction, hydrodehalogenation, where the iodine is replaced by a hydrogen atom, reducing the yield of the desired product.[8][9]
-
This compound: This derivative represents the "goldilocks" option for many chemists. It provides an exceptional balance of high reactivity, superior stability compared to its iodo counterpart, and reasonable cost. Oxidative addition is typically efficient and predictable, making it a reliable and widely used building block in both academic and industrial settings.[10]
-
4-Chloro-1H-pyrazolo[3,4-b]pyridine: The least reactive of the three, the strength of the C-Cl bond presents a significant activation barrier for oxidative addition.[11] Consequently, Suzuki couplings with chloro-derivatives demand more forceful conditions: higher temperatures and, critically, the use of highly active, specialized catalyst systems. These typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging C-Cl bond cleavage.[11][12] While synthetically more demanding, the low cost of chloro-aromatics makes them attractive for large-scale synthesis, and their inertness can be exploited for selective, sequential couplings in polyhalogenated systems.[13]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling
| Halogen (at C4) | Typical Catalyst System | Temperature (°C) | Typical Time (h) | Representative Yield (%) | Key Considerations |
| Iodo | Pd(PPh₃)₄, Na₂CO₃ | 80-90 | 2-6 | >90% | Highest reactivity, mild conditions; higher cost and risk of hydrodehalogenation.[4][14] |
| Bromo | Pd(dppf)Cl₂, K₂CO₃ | 90-110 | 4-12 | 85-95% | Optimal balance: Reliable reactivity, good stability, and moderate cost.[10] |
| Chloro | Pd₂(dba)₃ / XPhos, K₃PO₄ | 110-120+ | 12-24 | 70-85% | Lowest cost; requires specialized, expensive ligands and harsher conditions.[11][15] |
Note: The conditions and yields provided are illustrative and will vary based on the specific boronic acid/ester and other reaction parameters.
Caption: Simplified workflow for Suzuki-Miyaura cross-coupling highlighting the desired outcome and a potential side reaction.
Performance in Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another pillar of modern drug synthesis.[16] The reactivity trend of the halogens mirrors that seen in Suzuki couplings, with bromides and iodides being significantly more reactive than chlorides.
A comparative study on a protected 4-halopyrazole system demonstrated this trend clearly. For a palladium-catalyzed amination with piperidine, the 4-bromo derivative was more effective than the 4-iodo or 4-chloro analogs, providing a better balance of reactivity and clean conversion.[17][18] As with Suzuki couplings, the successful amination of 4-chloro-1H-pyrazolo[3,4-b]pyridine often necessitates the use of specialized bulky phosphine ligands to facilitate the difficult C-Cl bond activation.[17]
A Self-Validating Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust and validated starting point for coupling the "gold standard" 4-bromo derivative with a generic arylboronic acid. The principles described are foundational for troubleshooting and optimization.
Objective: To synthesize 4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane / Water (4:1 mixture)
Procedure:
-
System Inerting: Combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a flame-dried reaction vessel. Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Causality: This step is critical. The active Pd(0) catalyst, formed in situ, is highly sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state, halting the catalytic cycle.[11]
-
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The water co-solvent is often crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Causality: This temperature provides the necessary thermal energy to drive the catalytic cycle forward at a reasonable rate without causing significant degradation of the reactants or catalyst.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water to remove the inorganic base and salts. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure product.
Conclusion: Selecting the Right Tool for the Job
For the majority of discovery chemistry applications, This compound stands out as the superior building block. It offers a highly reliable and predictable reactivity profile in the most crucial synthetic transformations, balanced with good stability and availability.
-
Choose the 4-iodo analog when faced with exceptionally sensitive substrates that demand the mildest possible reaction conditions, and when the higher cost and potential for dehalogenation are acceptable trade-offs.
-
Choose the 4-chloro analog when cost is the primary driver, such as in large-scale manufacturing, and when the synthetic route can accommodate the more forcing conditions and specialized catalysts required for its activation.
By understanding the distinct personalities of each halogenated pyrazolopyridine, chemists can navigate the complexities of modern synthetic challenges with greater efficiency and precision, accelerating the path from blueprint to breakthrough.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-Iodo-1H-pyrazolo[3,4-b]pyridine [myskinrecipes.com]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the 4-Bromo Substituent in Shaping the Bioactivity of 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to the purine nucleobases, which allows it to interact with a wide array of biological targets.[1] This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this versatile chemical space, the 4-bromo-1H-pyrazolo[3,4-b]pyridine motif has emerged as a particularly strategic starting point for the exploration of structure-activity relationships (SAR). The bromine atom at the 4-position serves as a versatile synthetic handle, enabling the introduction of a wide range of substituents through various cross-coupling reactions. This guide provides a comparative analysis of the SAR of this compound derivatives, focusing on how modifications at and around this key position influence their biological activity, with supporting experimental data and detailed protocols.
The this compound Scaffold: A Gateway to Chemical Diversity
The inherent value of the this compound scaffold lies in its synthetic accessibility and the reactivity of the C-Br bond. This allows for the systematic exploration of the chemical space around the pyrazolopyridine core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
General Synthetic Strategy
The synthesis of this compound derivatives typically commences with the construction of the core heterocyclic system, followed by the introduction of the bromo substituent, if not already incorporated in the starting materials. A common synthetic route is illustrated below.
Caption: General synthetic workflow for this compound derivatives.
Structure-Activity Relationship Studies: A Tale of Two Targets
The utility of the this compound scaffold is best illustrated by examining its application in the development of inhibitors for different biological targets. Here, we compare the SAR of derivatives developed as anticancer agents targeting topoisomerase IIα and as antimicrobial agents.
Anticancer Activity: Targeting Topoisomerase IIα
Recent studies have explored 1H-pyrazolo[3,4-b]pyridine derivatives as potent anti-leukemic agents that inhibit topoisomerase IIα, an enzyme crucial for DNA replication and transcription in cancer cells.[4][5] In a key study, a series of derivatives were synthesized starting from a pyrazolopyridine core, and the influence of various substituents on their antiproliferative activity was evaluated. While the final active compounds did not always retain the 4-bromo substituent, its role as a synthetic precursor was pivotal.
A noteworthy example is the synthesis of potent derivatives where the 4-position is functionalized. For instance, compound 8c from a recent study, which exhibited broad-spectrum antiproliferative activity, was synthesized through a pathway that likely involved a halogenated intermediate.[5] The study highlights that the nature of the substituent at various positions, including the one derived from the initial 4-bromo position, significantly impacts the biological activity.
| Compound | R1 | R2 | R3 | GI50 (K562, µM)[5] |
| 8b | H | 4-chlorophenyl | H | > 10 |
| 8c | H | 4-methoxyphenyl | H | 0.72 |
| 8f | H | 4-fluorophenyl | H | 3.21 |
| 10b | CH3 | 4-chlorophenyl | H | 2.50 |
| 10c | CH3 | 4-methoxyphenyl | H | 6.52 |
| 10e | CH3 | 3,4-dimethoxyphenyl | H | 4.87 |
Table 1: Antiproliferative Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against K562 Leukemia Cells.
The data in Table 1 suggests that for this series of topoisomerase IIα inhibitors, electronic effects of the substituent at the R2 position play a crucial role. The electron-donating methoxy group in 8c resulted in significantly higher potency compared to the electron-withdrawing chloro and fluoro groups in 8b and 8f , respectively.
Caption: SAR summary for anticancer 1H-pyrazolo[3,4-b]pyridine derivatives.
Antimicrobial Activity
In the quest for new antimicrobial agents, this compound derivatives have also been investigated. A study detailing the synthesis of novel Schiff's bases, 4-thiazolidinones, and azetidin-2-ones derived from a pyrazolopyridine scaffold demonstrated significant antimicrobial and antiproliferative activities.[2] In this work, the 4-bromo substituent was part of the core of some of the synthesized compounds, and its influence, along with other structural modifications, on the antimicrobial potency was assessed.
For instance, compound 7b from this study, a 4-thiazolidinone derivative, showed remarkable activity against the fungal strain Fusarium oxysporum with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL, which is comparable to the standard drug Amphotericin B.[2] This highlights the potential of this scaffold in developing new antifungal agents.
| Compound | Modification from Core | Target Organism | MIC (µg/mL)[2] |
| 5 | Schiff's base | S. aureus | 3.9 |
| 6a | Schiff's base | E. coli | 7.8 |
| 7b | 4-thiazolidinone | F. oxysporum | 0.98 |
| 10 | Azetidin-2-one | C. albicans | 1.95 |
| Ampicillin | - | S. aureus | 0.007-0.03 |
| Gentamicin | - | E. coli | 0.015-0.24 |
| Amphotericin B | - | F. oxysporum | 0.03-0.98 |
Table 2: Antimicrobial Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives.
The SAR for the antimicrobial activity appears to be more complex, with the nature of the heterocyclic ring system attached to the pyrazolopyridine core playing a significant role. The 4-thiazolidinone and azetidin-2-one moieties in compounds 7b and 10 seem to be favorable for antifungal activity.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis of a representative this compound derivative and a key biological assay are provided below.
Synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol is a representative example of the synthesis of the 4-bromo scaffold.
Step 1: Synthesis of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
-
To a solution of 5-amino-3-methyl-1H-pyrazole (10 mmol) in ethanol (50 mL), add ethyl acetoacetate (12 mmol) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.
Step 2: Synthesis of 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
-
To a suspension of 6-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one (5 mmol) in phosphorus oxybromide (10 mL), add a few drops of dimethylformamide (DMF).
-
Heat the reaction mixture at 100°C for 3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine.
In Vitro Antiproliferative Activity Assay (SRB Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds against cancer cell lines.[2]
1. Cell Plating:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
3. Cell Fixation:
-
Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
4. Staining:
-
Wash the plates five times with distilled water and air dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
5. Absorbance Measurement:
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits 50% of cell growth) for each compound.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable platform for the development of novel bioactive molecules. Its synthetic tractability allows for extensive SAR exploration, leading to the identification of potent anticancer and antimicrobial agents. The comparative analysis presented in this guide demonstrates that the optimal substitution pattern on the pyrazolopyridine core is highly dependent on the biological target. For topoisomerase IIα inhibition, electronic properties of the substituents play a key role, while for antimicrobial activity, the nature of the appended heterocyclic moieties is crucial.
Future research in this area should focus on expanding the diversity of substituents at the 4-position and other positions of the pyrazolopyridine ring. The use of modern synthetic methodologies, such as combinatorial chemistry and diversity-oriented synthesis, will be instrumental in generating large libraries of compounds for high-throughput screening. Furthermore, a deeper understanding of the molecular interactions between these derivatives and their biological targets through computational modeling and structural biology will guide the rational design of more potent and selective therapeutic agents.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to 4-Bromo-1H-pyrazolo[3,4-b]pyridine Based TRK Inhibitors: An In Vitro Analysis and Framework for In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Pan-TRK Inhibition and the Pyrazolo[3,4-b]pyridine Scaffold
The fusion of neurotrophic tyrosine receptor kinase (NTRK) genes with other genes results in the formation of TRK fusion proteins, which act as oncogenic drivers in a wide array of cancers.[1] This has led to the development of "tumor-agnostic" therapies, with the first-generation TRK inhibitors, Larotrectinib and Entrectinib, demonstrating remarkable and durable responses in patients with NTRK fusion-positive cancers.[1]
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design.[2] Its unique structure allows for key interactions within the ATP-binding pocket of kinases. The 4-bromo-1H-pyrazolo[3,4-b]pyridine derivative, in particular, serves as a versatile starting point for the synthesis of potent kinase inhibitors through various cross-coupling reactions. This guide focuses on the potential of this scaffold in the development of novel TRK inhibitors.
The Candidate: Compound C03, a Novel Pyrazolo[3,4-b]pyridine Based TRK Inhibitor
Recent research has identified a series of pyrazolo[3,4-b]pyridine derivatives with potent TRK inhibitory activity.[2] Among these, compound C03 has emerged as a lead candidate for further development based on its promising in vitro profile.[2]
In Vitro Performance: A Head-to-Head Comparison
A critical initial step in drug discovery is to assess the in vitro potency and selectivity of a lead compound against its intended target and compare it to existing standards of care.
Enzymatic Activity: Potency Against the TRK Family
The inhibitory activity of C03, Larotrectinib, and Entrectinib against the three TRK isoforms (TRKA, TRKB, and TRKC) was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Inhibitor | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Key Findings |
| C03 | 56 | 90 | 58 | Demonstrates potent, pan-TRK inhibition with similar activity across all three isoforms.[2] |
| Larotrectinib | 5-11 | 5-11 | 5-11 | A highly potent and selective pan-TRK inhibitor.[1] |
| Entrectinib | 1 | 3 | 5 | A potent pan-TRK inhibitor, also active against ROS1 and ALK kinases.[2][3] |
Analysis: Compound C03 exhibits potent, dual-digit nanomolar inhibition of all three TRK kinases, establishing it as a promising pan-TRK inhibitor.[2] While not as potent as the low single-digit nanomolar activity of Larotrectinib and Entrectinib, C03's balanced activity across the TRK family is a desirable characteristic.[1][2][3] The slightly lower potency might be offset by other factors such as improved selectivity or a better safety profile, which warrants further investigation.
Cellular Activity: Inhibition of Cancer Cell Proliferation
The ability of an inhibitor to suppress the growth of cancer cells harboring a specific genetic driver is a crucial indicator of its potential therapeutic efficacy. The anti-proliferative activity of C03 was assessed in the KM-12 human colorectal cancer cell line, which harbors a TPM3-NTRK1 gene fusion.
| Inhibitor | Cell Line | Cellular IC50 (µM) | Key Findings |
| C03 | KM-12 (colorectal cancer) | 0.304 | Shows effective inhibition of proliferation in a TRK fusion-positive cancer cell line.[2] |
Analysis: C03 demonstrates sub-micromolar efficacy in inhibiting the proliferation of TRK fusion-driven cancer cells, confirming that its enzymatic activity translates to a cellular context.[2] Further comparative studies with Larotrectinib and Entrectinib in the same cellular models would be highly valuable.
Preliminary Safety and Druggability Profile of C03
Early assessment of a compound's metabolic stability and potential for drug-drug interactions is essential.
-
Plasma Stability: Compound C03 exhibited good stability in plasma.[2]
-
CYP450 Inhibition: C03 showed low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9.[2] This suggests a relatively low potential for drug-drug interactions, although the CYP2C9 liability should be monitored and addressed in further optimization.
A Guide to In Vivo Evaluation: Validating Therapeutic Potential
While the in vitro data for C03 is encouraging, in vivo studies are imperative to assess its therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). As no in vivo data for C03 is currently in the public domain, this section provides a comprehensive guide with detailed protocols for researchers aiming to conduct such studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway and a typical experimental workflow for evaluating a novel TRK inhibitor in vivo.
Caption: TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine-based inhibitors.
Caption: Experimental workflow for in vivo efficacy studies of TRK inhibitors.
Detailed Experimental Protocols
Objective: To evaluate the anti-tumor efficacy of a this compound-based TRK inhibitor in a TRK fusion-positive cancer xenograft model.
Materials:
-
Cell Line: KM-12 (human colorectal carcinoma, TPM3-NTRK1 fusion) or other appropriate TRK fusion-positive cell line.
-
Animals: 6-8 week old female athymic nude mice.
-
Reagents: Complete cell culture medium (e.g., RPMI-1640 with 10% FBS), Matrigel, vehicle (e.g., 0.5% methylcellulose in water), test inhibitor (C03), and positive control (Larotrectinib or Entrectinib).
Procedure:
-
Cell Preparation: Culture KM-12 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Test Inhibitor (e.g., C03) at various dose levels (e.g., 10, 30, 100 mg/kg)
-
Group 3: Positive Control (e.g., Larotrectinib at 10 mg/kg)
-
-
Treatment: Administer the assigned treatment orally (p.o.) once or twice daily for a predetermined period (e.g., 14-21 days).
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pTRK).
-
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Objective: To determine the pharmacokinetic profile of the test inhibitor in mice.
Procedure:
-
Administer a single oral dose of the inhibitor to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to obtain plasma and store at -80°C.
-
Analyze plasma concentrations of the inhibitor using LC-MS/MS.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Objective: To assess the extent and duration of target engagement in vivo.
Procedure:
-
Establish tumor xenografts as described above.
-
Administer a single dose of the inhibitor.
-
Euthanize cohorts of mice at different time points post-dose (e.g., 2, 8, 24 hours).
-
Excise tumors and prepare protein lysates.
-
Perform Western blotting to measure the levels of phosphorylated TRK (pTRK) and total TRK.
-
Quantify the pTRK/total TRK ratio to determine the degree of target inhibition over time.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel pan-TRK inhibitors. The lead compound, C03, demonstrates encouraging in vitro potency and cellular activity.[2] However, its full potential can only be realized through rigorous in vivo evaluation. The protocols outlined in this guide provide a robust framework for conducting these critical studies.
A direct comparison of the in vivo efficacy, pharmacokinetics, and safety of C03 with approved drugs like Larotrectinib and Entrectinib will be crucial in determining its clinical translatability. Furthermore, addressing the observed CYP2C9 inhibition through medicinal chemistry efforts will be an important step in the lead optimization process.
References
A Comparative Guide to the Potency of TRK Inhibitors Derived from 4-bromo-1H-pyrazolo[3,4-b]pyridine
In the landscape of targeted cancer therapy, the inhibition of Tropomyosin receptor kinases (TRKs) has emerged as a pivotal strategy for tumors harboring NTRK gene fusions.[1][2] This guide provides a comprehensive comparison of the potency of a promising class of TRK inhibitors derived from the 4-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. We will delve into the experimental data, structure-activity relationships (SAR), and the methodologies used to evaluate these compounds, offering researchers and drug development professionals a detailed understanding of this chemical series.
The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design. Its pyrazolo portion can act as a hydrogen bond donor and acceptor, effectively mimicking the hinge-binding motif of ATP. Simultaneously, the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase active site, such as phenylalanine.[3] This combination of interactions provides a strong anchor for inhibitors, leading to high potency and selectivity. The strategic placement of a bromine atom at the 4-position offers a versatile handle for synthetic elaboration, allowing for the exploration of various substituents to optimize potency and pharmacokinetic properties.
Comparative Potency of Pyrazolo[3,4-b]pyridine-Based TRK Inhibitors
A recent study detailed the design and synthesis of 38 novel TRK inhibitors based on the pyrazolo[3,4-b]pyridine core.[3][4] The potency of these compounds was evaluated against TRKA, the primary isoform of the TRK family, using Homogeneous Time-Resolved Fluorescence (HTRF) assays. The results for a selection of the most potent compounds are summarized in the table below, alongside established TRK inhibitors for reference.
| Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Reference Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |
| C03 | 56 | - | - | Larotrectinib (1) | 3.0 | 13 | 0.2 |
| C09 | 57 | - | - | Entrectinib (2) | 1 | 3 | 5 |
| C10 | 26 | - | - | Compound 3 | 1.6 | 2.9 | 2.0 |
| A01 | 293 | - | - | Compound 4 | 17 | 28 | 11 |
| B09 | 129 | - | - | Compound 5 | 12 | 22 | 15 |
| B10 | 156 | - | - |
Data sourced from Liu et al., 2023.[3] IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC₅₀ value indicates higher potency. The study primarily focused on TRKA inhibition for the initial screening of the novel compounds.
From this data, compounds C03 , C09 , and C10 emerged as the most potent novel inhibitors from the synthesized library, with IC₅₀ values in the nanomolar range against TRKA.[3] While not as potent as the approved drugs Larotrectinib and Entrectinib, or the previously reported compound 3, they represent promising leads for further optimization.[3] The initial hit, A01 , showed weaker activity, highlighting the importance of subsequent structural modifications.[3]
Structure-Activity Relationship (SAR) Insights
The development of the potent C-series compounds was guided by a scaffold hopping strategy and computer-aided drug design (CADD).[3] Molecular docking studies of compound C03 within the TRKA active site revealed key interactions that explain its activity:
-
Hinge Binding: The pyrazolyl group forms two crucial hydrogen bonds with the hinge region residues Glu590 and Met592.[3]
-
π-π Stacking: The pyridine ring of the core scaffold engages in a π-π stacking interaction with Phe589.[3]
-
Hydrophobic Interactions: The 2,5-difluorophenyl moiety is oriented towards the DFG motif, forming fluorine bonds with Asn655 and Cys656.[3]
-
Additional Hydrogen Bonding: The 3-hydroxy group on the piperidine ring forms a hydrogen bond with Asp596, an interaction also observed with Larotrectinib.[3]
The following diagram illustrates the key binding interactions of a pyrazolo[3,4-b]pyridine inhibitor within the TRKA active site.
Caption: Key binding interactions of a pyrazolo[3,4-b]pyridine inhibitor.
Experimental Protocol: TRK Kinase Activity Assay (HTRF)
The in vitro inhibitory activities of the synthesized compounds against TRK kinases were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3] This method provides a robust and sensitive platform for measuring kinase activity.
Principle of the HTRF Assay
The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based technology. In the context of a kinase assay, a biotinylated substrate peptide and an anti-phospho-specific antibody labeled with a fluorescent acceptor (e.g., d2) are used. The kinase phosphorylates the substrate, allowing the antibody to bind. A streptavidin-labeled fluorescent donor (e.g., Europium cryptate) is then added, which binds to the biotinylated substrate. When the donor and acceptor are in close proximity, FRET occurs upon excitation of the donor, leading to a specific fluorescence signal from the acceptor. The intensity of this signal is directly proportional to the extent of substrate phosphorylation and thus, the kinase activity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the TRK kinase (e.g., TRKA, TRKB, or TRKC) to the desired concentration in the kinase reaction buffer.
-
Prepare a solution of the biotinylated substrate peptide and ATP in the kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase reaction buffer. Larotrectinib can be used as a positive control.[3]
-
-
Kinase Reaction:
-
In a 384-well low-volume microplate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the TRK kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a detection solution containing EDTA and the HTRF detection reagents (Europium cryptate-labeled streptavidin and d2-labeled anti-phospho-specific antibody) in a detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.
-
The following diagram outlines the workflow for the HTRF-based TRK kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors Based on the Pyrazolo[3,4-b]pyridine Scaffold
The targeting of protein kinases has emerged as a cornerstone of modern drug discovery, particularly in oncology. The pyrazolo[3,4-b]pyridine scaffold has been identified as a "privileged" structure, capable of binding to the ATP-binding site of a diverse range of kinases. Its versatility has led to the development of numerous inhibitors, some of which have advanced into clinical trials. However, the therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to toxicity or unexpected pharmacological activities. This guide provides a comprehensive overview of the methodologies used to profile the selectivity of pyrazolo[3,4-b]pyridine-based kinase inhibitors, comparing different approaches and presenting the data in a clear, actionable format for researchers in drug development.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder
The pyrazolo[3,4-b]pyridine core mimics the purine structure of ATP, enabling it to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction anchors the inhibitor, and the selectivity is then largely determined by the substituents at various positions on the scaffold, which interact with other regions of the ATP pocket. For instance, modifications at the N1, C3, and C4 positions can dramatically alter the inhibitor's profile, shifting its potency and selectivity from one kinase family to another. A notable example is the development of Src family kinase (SFK) inhibitors, where this scaffold has been extensively optimized.
Methodologies for Selectivity Profiling: A Comparative Analysis
The assessment of kinase inhibitor selectivity is not a one-size-fits-all process. A multi-faceted approach, combining biochemical and cell-based assays, is essential for a comprehensive understanding.
Biochemical (Enzymatic) Assays: The First Line of Assessment
Biochemical assays measure the direct interaction between an inhibitor and a purified, recombinant kinase. They are highly reproducible and scalable, making them ideal for initial high-throughput screening against large kinase panels.
Principle: These assays quantify the inhibitor's ability to block the phosphorylation of a substrate by a specific kinase. The output is typically an IC50 value, representing the concentration of inhibitor required to reduce the kinase activity by 50%.
Common Platforms:
-
Radiometric Assays: The traditional gold standard, using ³²P- or ³³P-labeled ATP.
-
Fluorescence-Based Assays: Employing technologies like FRET (Fluorescence Resonance Energy Transfer), FP (Fluorescence Polarization), or TR-FRET (Time-Resolved FRET). These are generally safer and more amenable to high-throughput formats.
Experimental Protocol: A Representative TR-FRET Assay
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[3,4-b]pyridine inhibitor in 100% DMSO.
-
Dilute the inhibitor to desired concentrations in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and a biotinylated peptide substrate in the assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
Prepare a detection solution containing a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Execution:
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution.
-
Add 5 µL of the kinase/substrate mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution. Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of the detection solution.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at both 620 nm (europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality and Trustworthiness: The choice of ATP concentration is critical. Performing the assay at the Km of ATP for the kinase provides a more standardized measure of potency, as it reflects a scenario of direct competition. The protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no kinase) controls, ensuring that the observed signal is indeed due to kinase activity.
Cell-Based Assays: Probing Target Engagement in a Biological Context
While biochemical assays are essential, they do not account for factors like cell permeability, intracellular ATP concentrations, or the inhibitor's interaction with scaffolding proteins. Cell-based assays address this by measuring the inhibition of a specific phosphorylation event within a living cell.
Principle: These assays typically quantify the phosphorylation of a known downstream substrate of the target kinase. A reduction in the phosphorylation signal upon inhibitor treatment indicates target engagement and inhibition.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line where the target kinase is active) to ~80% confluency.
-
Treat the cells with varying concentrations of the pyrazolo[3,4-b]pyridine inhibitor for a defined period (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein (as a loading control) and the total kinase (to ensure the inhibitor does not cause protein degradation).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Chemoproteomics: An Unbiased View of the Kinome
Chemoproteomic approaches provide a global, unbiased assessment of an inhibitor's selectivity across the entire kinome in a cellular context. These methods are powerful for identifying unexpected off-targets.
Principle: These techniques utilize affinity matrices (e.g., beads) derivatized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate. The selectivity of a test compound is then assessed by its ability to compete for binding with the captured kinases.
Workflow: Kinobeads Competition Assay
Caption: Workflow for Kinobeads-based selectivity profiling.
Expertise and Causality: The strength of this method lies in its unbiased nature. By analyzing which kinases are less abundant on the beads in the inhibitor-treated sample compared to the vehicle control, we can infer that the inhibitor engaged these targets in the lysate, preventing their capture. This provides a comprehensive snapshot of both intended and unintended targets in a competitive and more physiologically relevant environment.
Comparative Data: Pyrazolo[3,4-b]pyridines Targeting Src Family Kinases
To illustrate the importance of selectivity profiling, let's consider two hypothetical pyrazolo[3,4-b]pyridine derivatives, PZP-1 and PZP-2 , both designed as Src inhibitors.
| Kinase | PZP-1 IC50 (nM) | PZP-2 IC50 (nM) |
| SRC | 5 | 8 |
| LYN | 12 | 250 |
| FYN | 15 | 310 |
| ABL1 | 8 | >10,000 |
| AURKA | 1,500 | >10,000 |
| AURKB | 2,000 | >10,000 |
| VEGFR2 | 800 | 5,000 |
Analysis:
-
PZP-1 is a potent Src inhibitor but also potently inhibits Abl kinase. This polypharmacology could be beneficial in certain cancers, like Chronic Myeloid Leukemia (CML), where both kinases are relevant targets. However, it could also lead to off-target toxicities in contexts where only Src inhibition is desired.
-
PZP-2 is a highly selective Src inhibitor. While slightly less potent against Src than PZP-1, its clean profile (over 30-fold selectivity against other SFKs and >1000-fold against Abl) makes it a superior tool compound for specifically studying the function of Src. It is also a more promising starting point for developing a therapeutic where minimizing off-target effects is paramount.
This data highlights how subtle structural modifications, which differentiate PZP-1 and PZP-2, can lead to vastly different selectivity profiles, a concept central to medicinal chemistry and the structure-activity relationship (SAR) of this scaffold.
Signaling Pathway Context: The "Why" Behind Selectivity
Understanding the selectivity profile is incomplete without placing the targets within their biological context. For instance, Src is a key node in multiple signaling pathways controlling cell proliferation, survival, and migration. Unintended inhibition of a kinase like VEGFR2, as seen with less selective compounds, could impact angiogenesis, a distinct but equally critical process in cancer biology.
Caption: Simplified Src signaling pathway.
A selective Src inhibitor like PZP-2 would primarily modulate these pathways. In contrast, a less selective inhibitor like PZP-1 would also impact Abl-dependent pathways, which are involved in DNA damage response and apoptosis, creating a more complex and potentially confounding biological outcome.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. However, achieving selectivity is the most significant challenge. A rigorous, multi-tiered profiling strategy is not just recommended; it is essential for the successful development of these compounds. Starting with broad biochemical screens, followed by validation in cell-based models of target engagement, and culminating in unbiased chemoproteomic analysis provides the highest degree of confidence in an inhibitor's selectivity profile. This comprehensive approach ensures that researchers can accurately interpret biological data and develop safer, more effective targeted therapies.
A Comparative Guide to the Synthetic Routes of 4-bromo-1H-pyrazolo[3,4-b]pyridine: An Essential Scaffold for Kinase Inhibitors
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors investigated for therapeutic applications. The strategic introduction of a bromine atom at the 4-position of this heterocyclic system provides a crucial handle for further synthetic diversification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide offers a comparative analysis of the primary synthetic strategies to access 4-bromo-1H-pyrazolo[3,4-b]pyridine, providing researchers, scientists, and drug development professionals with a comprehensive overview of the available methodologies, their respective advantages, and key experimental considerations.
Introduction: The Significance of this compound
The pyrazolo[3,4-b]pyridine ring system is a bioisostere of purine, allowing it to effectively interact with the ATP-binding sites of various kinases. This has led to the development of potent inhibitors for a range of kinase targets implicated in oncology, inflammation, and other disease areas. The 4-bromo-substituted derivative is a particularly valuable intermediate as the carbon-bromine bond is amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents at a key position within the molecule, which often plays a critical role in modulating potency and selectivity.
This guide will delve into two principal retrosynthetic approaches for the synthesis of this compound, providing a detailed examination of the underlying chemistry and practical considerations for their implementation in a laboratory setting.
Route 1: Construction of the Pyrazole Ring onto a Pre-functionalized Pyridine
This approach leverages a readily available, appropriately substituted pyridine as the starting material, upon which the pyrazole ring is constructed. A common strategy involves the cyclization of a hydrazine derivative with a suitably activated pyridine precursor.
Workflow for Route 1
Caption: Synthetic strategy involving pyrazole ring formation on a pyridine scaffold.
Mechanistic Insights and Experimental Protocol
The key transformation in this route is the intramolecular cyclization of a pyridine derivative bearing a hydrazine or hydrazone moiety adjacent to a suitable electrophilic center, such as a nitrile or an ester group. The selection of the starting pyridine and the specific reaction conditions are crucial for achieving high yields and regioselectivity.
For instance, a plausible synthesis could commence with a 2-amino-3-cyano-4-bromopyridine. Diazotization of the amino group followed by reduction would yield the corresponding hydrazine. Subsequent acid-catalyzed intramolecular cyclization would then afford the desired this compound.
Representative Experimental Protocol:
-
Hydrazine Formation: To a solution of 2-amino-3-cyano-4-bromopyridine in a suitable solvent (e.g., aqueous HCl), a solution of sodium nitrite is added dropwise at 0°C. The resulting diazonium salt is then reduced in situ with a reducing agent like stannous chloride to yield 2-hydrazinyl-3-cyano-4-bromopyridine.
-
Cyclization: The crude hydrazine derivative is then heated in a high-boiling point solvent such as acetic acid or Dowtherm A to effect intramolecular cyclization. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography on silica gel.
Route 2: Construction of the Pyridine Ring onto a Pre-existing Pyrazole
An alternative and widely employed strategy involves the use of a substituted aminopyrazole as the starting material, onto which the pyridine ring is annulated. This approach often provides excellent control over the substitution pattern of the final product.
Workflow for Route 2
Caption: Synthetic strategy involving pyridine ring formation on a pyrazole scaffold.
Mechanistic Insights and Experimental Protocol
A classic example of this approach is the Gould-Jacobs reaction, which involves the condensation of a 5-aminopyrazole with a diethyl ethoxymethylenemalonate or a similar 1,3-dicarbonyl equivalent. The initial condensation is followed by a thermal cyclization to form a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative. The hydroxyl group can then be converted to the desired bromo substituent.
Representative Experimental Protocol:
-
Condensation: A mixture of a 5-aminopyrazole and diethyl ethoxymethylenemalonate is heated, often without a solvent or in a high-boiling point solvent like diphenyl ether. This step forms the initial adduct.
-
Cyclization: The temperature is then raised to induce thermal cyclization, leading to the formation of ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Saponification and Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH), followed by acidification and heating to effect decarboxylation, yielding 1H-pyrazolo[3,4-b]pyridin-4-ol.
-
Bromination: The 4-hydroxy group is then converted to the 4-bromo group. This can be achieved by treating the 1H-pyrazolo[3,4-b]pyridin-4-ol with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
-
Work-up and Purification: The reaction mixture is carefully quenched with ice-water, and the crude product is collected by filtration. Purification is typically performed by recrystallization or column chromatography.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Pyrazole Ring Formation | Route 2: Pyridine Ring Formation |
| Starting Materials | Substituted 4-bromopyridines | Substituted 5-aminopyrazoles |
| Number of Steps | Generally fewer steps | Can be multi-step, especially with derivatization |
| Regiocontrol | Dependent on the substitution pattern of the starting pyridine | Generally good, directed by the aminopyrazole |
| Key Reactions | Intramolecular cyclization of hydrazines | Condensation, thermal cyclization, halogenation |
| Potential Challenges | Availability and synthesis of the starting bromopyridine; potential for side reactions during cyclization | Harsh conditions for cyclization and bromination; potential for multiple halogenation |
| Scalability | Can be scalable depending on the specific sequence | Generally scalable, with careful control of exothermic steps |
| Overall Yield | Variable, highly dependent on the specific substrate and reaction conditions | Can be moderate to good, but requires optimization of each step |
Conclusion
Both the construction of the pyrazole ring onto a pre-functionalized pyridine and the annulation of a pyridine ring onto a pre-existing aminopyrazole represent viable strategies for the synthesis of this compound. The choice of the optimal route will depend on several factors, including the availability and cost of the starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory.
Route 1 may offer a more direct approach if a suitable substituted 4-bromopyridine is readily accessible. However, the synthesis of such precursors can be non-trivial. Route 2, while potentially longer, often provides greater flexibility and control over the final substitution pattern, starting from more common aminopyrazole building blocks. The conversion of the intermediate 4-hydroxy-1H-pyrazolo[3,4-b]pyridine to the 4-bromo derivative is a robust and well-established transformation.
Ultimately, a careful evaluation of the specific synthetic problem at hand will guide the researcher in selecting the most efficient and practical route to this valuable intermediate, thereby accelerating the discovery and development of novel kinase inhibitors.
A Comparative Benchmarking Guide to Novel Pyrazolo[3,4-b]pyridine Derivatives for Kinase-Targeted Drug Discovery
In the landscape of modern therapeutics, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical comparison of novel pyrazolo[3,4-b]pyridine derivatives against established drugs, offering researchers, scientists, and drug development professionals a framework for their evaluation. We will delve into the mechanistic underpinnings, present detailed experimental protocols for benchmarking, and contextualize the data to facilitate informed decision-making in drug discovery pipelines.
The Versatility of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal backbone for designing molecules that can interact with a variety of biological targets with high affinity and selectivity.[1][2] Notably, derivatives of this scaffold have shown potent activity as inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and neurodegenerative disorders.[3][4][5][6][7][8]
Benchmarking Against the Gold Standard: A Tale of Two Therapeutic Areas
To illustrate the potential of novel pyrazolo[3,4-b]pyridine derivatives, we will focus on two key areas where they show significant promise: as Tropomyosin Receptor Kinase (TRK) inhibitors for cancer therapy and as potential modulators of pathways implicated in Alzheimer's disease.
Targeting TRK in Oncology: A New Frontier
The discovery of NTRK gene fusions as oncogenic drivers in a range of solid tumors has led to the development of highly specific TRK inhibitors.[9] The FDA has approved two such inhibitors, Larotrectinib and Entrectinib , which have demonstrated impressive and durable responses in patients with NTRK fusion-positive cancers.[10][11][12][13] These drugs serve as the primary comparators for any new pyrazolo[3,4-b]pyridine derivatives designed to target the TRK family of kinases (TRKA, TRKB, and TRKC).
A hypothetical new pyrazolo[3,4-b]pyridine derivative, hereafter referred to as PZP-1 , designed as a pan-TRK inhibitor, would need to be rigorously benchmarked against these established drugs. The following sections outline the key experimental comparisons.
Rationale: The initial and most critical assessment is the direct measurement of the compound's ability to inhibit the target kinase activity. This provides fundamental information on potency (IC50) and can offer early insights into selectivity.
Experimental Protocol: In Vitro Kinase Assay
A radiometric or fluorescence-based in vitro kinase assay is a standard method to determine the inhibitory activity of a compound.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Reconstitute recombinant human TRKA, TRKB, and TRKC enzymes to a working concentration.
-
Prepare a substrate solution (e.g., a synthetic peptide or a protein like myelin basic protein).
-
Prepare a solution of [γ-33P]ATP or a fluorescent ATP analog.
-
Prepare serial dilutions of PZP-1, Larotrectinib, and Entrectinib.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound (PZP-1 or a reference drug) to the kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Measure the radioactivity or fluorescence of the captured substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) |
| PZP-1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Larotrectinib | ~5 | ~11 | ~7 |
| Entrectinib | ~1 | ~3 | ~5 |
Note: IC50 values for Larotrectinib and Entrectinib are approximate and can vary based on assay conditions.
Rationale: Moving from a biochemical to a cellular context is crucial to assess if the compound can engage its target within a living cell and elicit a biological response. Cell lines with known NTRK fusions are ideal models for this.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][8][16][17][18]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture an NTRK fusion-positive cancer cell line (e.g., KM12 or CUTO-3) in the appropriate medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of PZP-1, Larotrectinib, and Entrectinib.
-
Replace the culture medium with fresh medium containing the test compounds.
-
Incubate the cells for 72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound | KM12 (NTRK1 fusion) GI50 (µM) | CUTO-3 (NTRK3 fusion) GI50 (µM) |
| PZP-1 | [Experimental Data] | [Experimental Data] |
| Larotrectinib | [Known Literature Value] | [Known Literature Value] |
| Entrectinib | [Known Literature Value] | [Known Literature Value] |
Rationale: To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to analyze the phosphorylation status of the kinase itself and its downstream signaling proteins.
Experimental Protocol: Western Blotting
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[19][20][21][22][23]
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat NTRK fusion-positive cells with PZP-1, Larotrectinib, or Entrectinib at various concentrations for a defined period (e.g., 2 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-TRK, total TRK, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Compare the inhibition of signaling in PZP-1 treated cells to the reference drugs.
-
Signaling Pathway Diagram:
Caption: TRK signaling pathway and points of inhibition.
Exploring Therapeutic Avenues in Alzheimer's Disease
The application of pyrazolo[3,4-b]pyridines in Alzheimer's disease is an emerging area of research.[1] While the exact mechanisms are still under investigation, some derivatives have shown potential to modulate pathways involved in neuroinflammation and amyloid-beta plaque formation. The current standard of care for Alzheimer's includes cholinesterase inhibitors (e.g., Donepezil , Rivastigmine , Galantamine ) and an NMDA receptor antagonist (Memantine ).[24][25][26][27][28] More recently, anti-amyloid monoclonal antibodies like Lecanemab and Donanemab have been approved.[25]
A hypothetical pyrazolo[3,4-b]pyridine, PZP-AD , with neuroprotective properties would be benchmarked against these established therapies, focusing on relevant in vitro models.
Rationale: Neuroinflammation, mediated by microglia, is a key pathological feature of Alzheimer's disease. Assessing the ability of a compound to suppress the inflammatory response in microglia is a critical step.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Microglial Cells
-
Cell Culture: Culture a microglial cell line (e.g., BV-2) in the appropriate medium.
-
Treatment: Pre-treat the cells with various concentrations of PZP-AD or a reference anti-inflammatory drug for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
Data Analysis: Determine the concentration of PZP-AD that inhibits 50% of the cytokine production (IC50).
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| PZP-AD | [Experimental Data] | [Experimental Data] |
| Dexamethasone (Reference) | [Known Literature Value] | [Known Literature Value] |
Advanced Cellular Assays for Deeper Mechanistic Insights
To further characterize the biological effects of novel pyrazolo[3,4-b]pyridine derivatives, a suite of advanced cellular assays can be employed.
Cell Cycle Analysis
Rationale: Many kinase inhibitors exert their anti-proliferative effects by causing cell cycle arrest. Analyzing the distribution of cells in different phases of the cell cycle can provide valuable mechanistic information.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells, allowing for the quantification of DNA content and determination of the cell cycle phase.[5][29][30][31][32]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay
Rationale: Induction of apoptosis (programmed cell death) is a desired outcome for many anticancer drugs. The Annexin V assay is a common method to detect early-stage apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells.[1][2][3][7][33]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound for a specified time.
-
Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vivo Efficacy: The Preclinical Proving Ground
Rationale: While in vitro and cellular assays provide critical information, the ultimate test of a drug candidate's potential is its efficacy in a living organism. Xenograft models are widely used for this purpose.[34][35][36][37][38]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups and administer the test compound (e.g., PZP-1) and a positive control (e.g., Larotrectinib) via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Assess the tolerability of the treatment by monitoring body weight changes.
Conclusion and Future Directions
This guide has provided a framework for the systematic benchmarking of novel pyrazolo[3,4-b]pyridine derivatives against established drugs. By employing a combination of in vitro, cellular, and in vivo assays, researchers can build a comprehensive data package to support the advancement of promising candidates. The inherent versatility of the pyrazolo[3,4-b]pyridine scaffold ensures that it will remain a fertile ground for the discovery of new and improved therapeutics for a wide range of diseases. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical translatability.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. In vitro kinase assay [protocols.io]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Industry News [accc-cancer.org]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. onclive.com [onclive.com]
- 14. revvity.com [revvity.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. researchhub.com [researchhub.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 25. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 26. goodrx.com [goodrx.com]
- 27. Alzheimer's disease - Treatment - NHS [nhs.uk]
- 28. alz.org [alz.org]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. nanocellect.com [nanocellect.com]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. kumc.edu [kumc.edu]
- 34. ijpbs.com [ijpbs.com]
- 35. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
- 37. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 38. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Handling of 4-bromo-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for a Novel Brominated Heterocyclic Compound
As researchers and scientists at the forefront of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, heterocyclic compounds such as 4-bromo-1H-pyrazolo[3,4-b]pyridine hold significant promise, with the pyrazolopyridine scaffold being a key component in a variety of biologically active molecules.[1] However, with innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe handling, application of personal protective equipment (PPE), and disposal of this compound, empowering you to proceed with your research with confidence and uncompromising safety.
I. Hazard Assessment and Triage: Understanding the Risks
The primary hazards associated with this compound, inferred from its chemical structure and data from similar compounds, include:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.[2]
-
Irritation: Causes serious eye irritation and may cause skin and respiratory tract irritation.[2]
-
Environmental Hazard: Expected to be toxic to aquatic organisms, with potential for long-term adverse effects.
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is mandatory.
II. Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are critical to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[3] |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves | Prevents direct skin contact with the chemical. For prolonged or immersive contact, consult the glove manufacturer's resistance guide.[3] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton | Protects skin and personal clothing from contamination. Must be fully buttoned.[3][4] |
| Full-Length Pants | N/A | Covers the lower body to prevent skin exposure.[3][4] | |
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[3][5] | |
| Respiratory Protection | NIOSH-approved Respirator | Appropriate cartridges for organic vapors and particulates | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust or vapors. |
III. Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to strict operational procedures is fundamental to minimizing the risk of exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[3]
Standard Operating Procedures
-
Preparation: Before beginning any work, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer: To minimize the generation of dust, use anti-static weigh paper or a tared, sealed container for weighing the solid compound. A spatula should be used for all transfers.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is capped when not in use.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and the work area within the fume hood.
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram for the safe handling of 4-bromo-1H-pyrazolo[3,á4-b]pyridine.
IV. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.
V. Disposal Plan: Environmental Responsibility
Chemical waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic compounds.[3]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[3]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[3]
Do not dispose of this chemical down the drain or in regular trash. [3]
The following decision tree illustrates the proper disposal pathway for waste generated during the handling of this compound.
Caption: A decision tree for the proper disposal of this compound waste.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work with novel compounds like this compound, ensuring a culture of safety and scientific excellence within the laboratory.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. benchchem.com [benchchem.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
